Guanfu base G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H33NO7 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
[(1S,3S,5R,8S,9R,10R,11R,14S,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
CXQAPRGJWIADOG-BKMJWSLLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Guanfu Base G: A Technical Guide to its Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of Guanfu base G (GFG), a diterpenoid alkaloid isolated from Aconitum coreanum. Due to the limited availability of specific data for this compound in the public domain, this document also draws upon data from its close structural analogue, Guanfu base A (GFA), to provide a more complete, albeit partially inferred, pharmacological profile. All data and experimental protocols are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Ion Channel Modulation
The primary established mechanism of action for this compound is the modulation of cardiac ion channels.[1][2] Electrophysiological studies have identified the human Ether-à-go-go-Related Gene (hERG) potassium channel as a principal target.[2][3]
Quantitative Data: Inhibitory Activity on Cardiac Ion Channels
The following table summarizes the available quantitative data for the inhibitory effects of this compound and its analogue, Guanfu base A, on key cardiac ion channels. This data highlights the more potent effect of this compound on the hERG channel compared to Guanfu base A.[3]
| Compound | Ion Channel | IC50 | Test System | Reference |
| This compound | hERG (Kv11.1) | 17.9 μM | HEK293 Cells | [3] |
| Guanfu base A | Late Sodium Current (INa,L) | 1.57 μM | Guinea Pig Ventricular Myocytes | [4] |
| Transient Sodium Current (INa,T) | 21.17 μM | Guinea Pig Ventricular Myocytes | [4] | |
| hERG (Kv11.1) | 273 μM | Not Specified | [4] | |
| Kv1.5 | >200 μM (20.6% inhibition at 200 μM) | Not Specified | [4] |
Signaling Pathway: hERG Channel Inhibition
This compound directly blocks the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[2][3] This inhibition leads to a prolongation of the action potential duration. The blockade by this compound is reported to be dependent on the open and inactivated states of the channel, and it also accelerates channel recovery from inactivation.[3]
Simplified signaling pathway of hERG channel inhibition by this compound.
Potential Off-Target Activities and Secondary Mechanisms
While the primary focus of research has been on ion channels, some evidence suggests other potential mechanisms of action for this compound, although these are less well-characterized.
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
One study has suggested that this compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist, contributing to its anti-tumor effects in non-small cell lung cancer (NSCLC) by inhibiting proliferation, migration, and invasion of cancer cells.[5]
PI3K/Akt/mTOR Signaling Pathway
The same study on NSCLC also proposed that the effects of this compound might be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and survival.[5] Inhibition of this pathway by this compound could suppress tumor growth.[5]
Hypothesized secondary mechanisms of this compound action.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Activity
This technique is fundamental for measuring the effect of a compound on ion channel currents.[3][4]
-
Objective: To determine the inhibitory concentration (IC50) of this compound on specific ion channels (e.g., hERG).
-
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently transfected with the gene for the ion channel of interest.
-
Solutions: Prepare appropriate internal (pipette) and external physiological saline solutions. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the external solution.
-
Recording: Achieve a whole-cell patch clamp configuration on a single cell. Apply a specific voltage protocol to elicit and record the ionic currents through the channel of interest before and after the application of varying concentrations of this compound.
-
Data Analysis: Analyze the recorded currents to determine the percentage of inhibition at each concentration. Plot a dose-response curve to calculate the IC50 value.
-
Radioligand Binding Assay for Off-Target Screening
This assay is used to assess the binding affinity of a compound to a wide range of receptors and transporters.[2]
-
Objective: To screen this compound against a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters to identify potential off-target binding.
-
Methodology:
-
Materials: Prepare cell membranes from cells expressing the target of interest and a specific radiolabeled ligand for each target.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of this compound.
-
Separation: Separate the bound from the unbound radioligand via rapid filtration.
-
Detection: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment.[2]
-
Objective: To confirm the direct binding of this compound to its target protein (e.g., hERG) in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells expressing the target protein with this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature by Western blotting or other protein quantification methods.
-
Data Analysis: The binding of this compound to the target protein will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature. Plot the amount of soluble protein as a function of temperature to determine the thermal shift.
-
Experimental workflow for characterizing the mechanism of action of this compound.
Conclusion and Future Directions
The primary mechanism of action of this compound, based on current evidence, is the inhibition of the hERG potassium channel. However, the broader pharmacological profile of this compound remains largely unexplored. Future research should focus on:
-
Comprehensive Off-Target Screening: A systematic evaluation of this compound against a broad panel of kinases, GPCRs, and other ion channels is necessary to understand its selectivity and potential for off-target effects.
-
Validation of Secondary Mechanisms: The suggested roles of mAChR antagonism and PI3K/Akt/mTOR pathway inhibition require further validation through dedicated studies.
-
In Vivo Studies: Preclinical studies in relevant animal models are essential to correlate the in vitro findings with physiological effects and to assess the therapeutic potential and safety profile of this compound.
-
Comparative Studies with Guanfu Base A: Further head-to-head comparisons with Guanfu base A will help to elucidate the structure-activity relationships within this class of compounds.
A thorough investigation of these areas will be critical for the potential development of this compound as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Guanfu Base G: A Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu Base G (GFG) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, it details the compound's inhibitory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical factor in cardiac safety assessment. Furthermore, this guide presents a summary of its pharmacokinetic profile in preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is chemically identified by the CAS Number 78969-72-9. Its molecular formula is C₂₆H₃₃NO₇, corresponding to a molecular weight of 471.55 g/mol .[1] While a definitive, publicly available 2D structure diagram remains elusive in the primary literature, its structure has been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 78969-72-9 | [1] |
| Molecular Formula | C₂₆H₃₃NO₇ | [1] |
| Molecular Weight | 471.55 g/mol | [1] |
Biological Activity and Mechanism of Action
The primary characterized biological activity of this compound is its inhibitory effect on the hERG potassium channel. This channel is crucial for cardiac repolarization, and its modulation is a key area of investigation in cardiovascular drug development and safety pharmacology.
hERG Potassium Channel Inhibition
This compound has been demonstrated to be an inhibitor of the hERG potassium channel with an IC₅₀ of 17.9 μM.[3] This inhibitory action suggests a potential for altering cardiac action potential duration and, consequently, may have antiarrhythmic or proarrhythmic effects that warrant further investigation.
Table 2: In Vitro Biological Activity of this compound
| Target | Assay | Value (IC₅₀) | Source |
| hERG Potassium Channel | Whole-cell patch clamp | 17.9 μM | [3] |
Pharmacokinetic Profile
A pharmacokinetic study of this compound was conducted in rats, providing key insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetics in Rats
Following intravenous and oral administration in rats, the pharmacokinetic parameters of this compound were determined using a sensitive liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method.[2][3]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Source |
| Terminal Elimination Half-life (t₁/₂) | 3.72 h | Intravenous | [2][3] |
| Total Plasma Clearance (CL) | 1.15 L/h/kg | Intravenous | [2][3] |
| Absolute Bioavailability (F) | 83.06% | Oral | [2][3] |
| Time to Maximum Concentration (Tₘₐₓ) | 0.5 h | Oral | [2][3] |
Experimental Protocols
hERG Channel Inhibition Assay: Whole-Cell Patch Clamp
This protocol outlines the methodology for assessing the inhibitory effect of this compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 cells).
Caption: Workflow for hERG channel inhibition assay using whole-cell patch clamp.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured in appropriate media.
-
Cell Preparation: Cells are detached and resuspended in an extracellular solution.
-
Electrophysiology:
-
Pipettes: Borosilicate glass pipettes are pulled and filled with an intracellular solution.
-
Recording: Whole-cell patch clamp recordings are performed using a patch-clamp amplifier.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. Typically, cells are held at a holding potential of -80 mV, followed by a depolarizing step to activate the channels, and then a repolarizing step to measure the tail current.[4][5]
-
-
Compound Application: this compound is dissolved in the extracellular solution and perfused onto the cells at increasing concentrations.
-
Data Analysis: The inhibition of the hERG current at each concentration is measured and used to construct a concentration-response curve, from which the IC₅₀ value is calculated.
Pharmacokinetic Study: LC-MS/MS Quantification
This protocol describes the quantification of this compound in rat plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
Caption: Workflow for pharmacokinetic analysis of this compound using LC-MS/MS.
Methodology:
-
Sample Collection: Blood samples are collected from rats at various time points after administration of this compound. Plasma is separated by centrifugation.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatography: The separation is performed on a C18 column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[6]
-
Mass Spectrometry: The detection is carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[6]
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentrations of this compound in the plasma samples are then determined from this curve, and pharmacokinetic parameters are calculated.
Putative Signaling Pathway
The primary known molecular interaction of this compound is the blockade of the hERG potassium channel. This action has direct consequences on the electrophysiology of cardiomyocytes. The following diagram illustrates the putative signaling pathway affected by this compound.
Caption: Putative signaling pathway of this compound via hERG channel inhibition.
This pathway illustrates that by inhibiting the hERG potassium channel, this compound reduces the rapid delayed rectifier potassium current (IKr). This reduction in IKr leads to a delay in cardiomyocyte repolarization, which in turn prolongs the action potential duration and is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). This electrophysiological effect is a hallmark of potential antiarrhythmic or proarrhythmic activity.
Conclusion
This compound is a diterpenoid alkaloid with demonstrated inhibitory activity against the hERG potassium channel and favorable pharmacokinetic properties in rats. The data presented in this technical guide provide a foundation for further research into its potential therapeutic applications, particularly in the realm of cardiovascular diseases. The detailed experimental protocols offer a starting point for researchers to investigate its mechanism of action and safety profile more comprehensively. Further studies are warranted to fully elucidate its chemical structure, pharmacological profile, and clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Simultaneous determination of this compound and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base G: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a C20-diterpenoid alkaloid isolated from the tuberous roots of Aconitum coreanum. As an ester of Guanfu alcohol-amine (GFAA), it has garnered significant interest within the scientific community for its notable antiarrhythmic properties. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, intended to serve as a core resource for researchers and professionals in drug development. This document details both a semi-synthetic approach via enzymatic acylation and an isolation method from its natural source.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₃₃NO₇ |
| Molecular Weight | 471.55 g/mol |
| CAS Number | 78969-72-9 |
| Appearance | White crystal |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Part 1: Semi-Synthesis of this compound via Enzymatic Acylation
A highly regioselective and efficient method for synthesizing this compound is through the lipase-catalyzed acylation of Guanfu alcohol-amine (GFAA). This enzymatic approach offers a specific route to GFG.[1]
Experimental Protocol: Lipase-Catalyzed Synthesis[1][2]
Materials:
-
Guanfu alcohol-amine (GFAA)
-
Vinyl acetate (VA)
-
Novozym 435 (immobilized lipase (B570770) B from Candida antarctica)
-
Anhydrous methanol
-
4 Å molecular sieves
Reaction Conditions:
| Parameter | Optimized Value |
| Solvent | Anhydrous Methanol |
| GFAA Concentration | 6 µmol/mL |
| Molar Ratio (VA to GFAA) | 10:1 |
| Enzyme Concentration | 2 mg/mL |
| Molecular Sieves | 40 mg/mL |
| Temperature | 50 °C |
| Reaction Time | Monitored to completion |
Procedure:
-
To a solution of Guanfu alcohol-amine (6 µmol/mL) in anhydrous methanol, add vinyl acetate in a 10:1 molar ratio relative to GFAA.[1]
-
Add Novozym 435 lipase to a final concentration of 2 mg/mL.[1]
-
Add 4 Å molecular sieves to a concentration of 40 mg/mL to remove any residual water.
-
Incubate the reaction mixture at 50 °C with agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, filter the enzyme and molecular sieves from the reaction mixture.
-
The resulting filtrate containing this compound can then be concentrated under reduced pressure and subjected to purification.
Under these optimized conditions, a maximum this compound yield of 37.4% has been achieved.[1]
Synthesis Workflow
Caption: Semi-synthesis workflow for this compound.
Part 2: Isolation and Purification from Aconitum coreanum
This compound can be directly isolated from the tuberous roots of Aconitum coreanum. The process involves the extraction of crude alkaloids followed by purification using counter-current chromatography.[2]
Experimental Protocol: Extraction of Crude Alkaloids[3]
-
The dried and powdered roots of Aconitum coreanum (5 kg) are subjected to heat reflux extraction three times with 95% ethanol (B145695) containing a small amount of HCl.
-
The extracts are combined and evaporated to dryness under reduced pressure.
-
The residue is dissolved in 1% HCl and then extracted with petroleum ether to remove non-alkaloidal components.
-
The acidic aqueous layer is basified to pH 9.5 with ammonia (B1221849) water.
-
The basified solution is then extracted with chloroform.
-
The chloroform extract is evaporated to dryness to yield the crude alkaloids (approximately 42 g, 0.93% yield).[2]
Experimental Protocol: Purification by pH-Zone-Refining Counter-Current Chromatography[3][4]
This technique has been shown to be highly effective for the preparative separation of this compound from the crude alkaloid extract.
Instrumentation and Reagents:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Two-phase solvent system: petroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v)
-
Stationary phase (upper phase) modifier: 10 mM triethylamine (B128534) (TEA)
-
Mobile phase (lower phase) modifier: 10 mM hydrochloric acid (HCl)
Chromatographic Conditions:
| Parameter | Value |
| Apparatus | Multiplayer coiled column |
| Rotational Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
| Sample Size | 3.5 g of crude extract |
Procedure:
-
Prepare the two-phase solvent system and add 10 mM TEA to the upper phase and 10 mM HCl to the lower phase.
-
Fill the multiplayer coiled column entirely with the upper phase (stationary phase).
-
Dissolve 3.5 g of the crude alkaloid extract in a mixture of 10 mL of the upper phase and 10 mL of the lower phase.
-
Set the apparatus to rotate at 850 rpm.
-
Inject the sample solution into the column.
-
Pump the lower phase (mobile phase) from the head of the column at a flow rate of 2.0 mL/min.
-
Continuously monitor the effluent at 254 nm and collect fractions.
-
Combine the fractions containing pure this compound and remove the solvent to yield the purified compound.
From 3.5 g of crude extract, this method can yield 423 mg of this compound with a purity of 98.9%.[2][3]
Purification Workflow
Caption: Isolation and purification workflow for this compound.
Conclusion
This guide has detailed two primary methodologies for obtaining this compound: semi-synthesis through enzymatic acylation and isolation from its natural source, Aconitum coreanum. The enzymatic method provides a regioselective route to the compound, while the pH-zone-refining counter-current chromatography offers an efficient and high-yield purification strategy from the crude plant extract. The provided protocols and workflows are intended to equip researchers with the necessary information to produce high-purity this compound for further study and drug development applications. The identity and purity of the final product should be confirmed using appropriate analytical techniques such as NMR and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base G (CAS No. 78969-72-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Guanfu base G (GFG), a diterpenoid alkaloid with significant antiarrhythmic potential. The information compiled herein, including its synthesis, purification, analytical characterization, and known pharmacological effects, serves as a crucial resource for professionals engaged in the research and development of this compound. Due to the limited publicly available data on the specific cellular and molecular mechanisms of this compound, this guide also incorporates methodologies and insights from its well-characterized analogue, Guanfu base A (GFA), to propose avenues for future investigation.
Introduction to this compound
This compound is a C20-diterpenoid alkaloid naturally found in the tuberous roots of Aconitum coreanum.[1] It is an ester of Guanfu alcohol-amine (GFAA) and has garnered scientific interest primarily for its significant antiarrhythmic activity.[1][2] Structurally, it is related to other Guanfu bases, such as Guanfu base A, with differences in their acetyl groups.[1] Despite its identification and commercial availability, comprehensive data on its molecular targets and binding affinities remain sparse.[3] However, its inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel has been established.[4]
Physicochemical and Analytical Data
Precise physicochemical data for this compound is not extensively detailed in the public domain. However, analytical methods for its characterization and quantification have been established.
Table 1: Analytical Methods for this compound
| Parameter | Method | Details |
| Mass Spectrometry | ESI+ | Precursor Ion (m/z): 472.26Product Ion (m/z): 310.03[1] |
| Chromatography | HPLC | Column: Shimadzu C18 (150 × 2.0 mm, 5 µm)Mobile Phase: 0.2% acetic acid–acetonitrile (30:70, v/v)[1] |
| Spectroscopy | NMR | The structure of semi-synthesized GFG has been confirmed by ¹H NMR and ¹³C NMR analysis.[1][2] |
Synthesis and Isolation
This compound can be obtained through semi-synthesis or by isolation from its natural source.
A highly regioselective enzymatic method has been developed for the synthesis of this compound from Guanfu alcohol-amine (GFAA).[1][2] This approach utilizes the lipase (B570770) Novozym 435 for the acylation of GFAA with vinyl acetate (B1210297).[2]
Experimental Protocol: Semi-Synthesis [1][2]
-
Reaction Setup: In a suitable vessel, dissolve Guanfu alcohol-amine (GFAA) in anhydrous methanol (B129727) to a concentration of 6 µmol/mL.
-
Reagent Addition: Add vinyl acetate to the solution at a 10:1 molar ratio relative to GFAA.
-
Catalyst and Drying Agent: Add Novozym 435 lipase to a final concentration of 2 mg/mL and 4 Å molecular sieves to a concentration of 40 mg/mL.
-
Incubation: Maintain the reaction at 50 °C.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, remove the enzyme and molecular sieves by filtration.
-
Purification: The resulting filtrate containing this compound can be further purified using chromatographic techniques.
Under optimized conditions, this method can achieve a maximum yield of 37.4%.[2]
This compound can be efficiently isolated from the crude alkaloid extract of Aconitum coreanum roots using High-Speed Counter-Current Chromatography (HSCCC).[1]
Experimental Protocol: HSCCC Isolation [1]
-
Solvent System Preparation: Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and 0.2 M HCl in the appropriate volume ratio.
-
Equilibration: Equilibrate the HSCCC column with the stationary phase of the solvent system.
-
Sample Preparation: Dissolve the crude alkaloid extract in a suitable volume of the mobile phase.
-
Injection and Separation: Inject the sample into the HSCCC system and perform the separation according to the instrument's optimized operating parameters.
-
Fraction Collection: Collect fractions and monitor the effluent for the presence of this compound using an appropriate detection method (e.g., UV or TLC).
-
Final Step: Combine the fractions containing pure this compound and remove the solvent to yield the purified compound.
Pharmacology and Mechanism of Action
The primary pharmacological activity of this compound is its antiarrhythmic effect.[1]
This compound is an inhibitor of the hERG potassium ion channel, with a reported half-maximal inhibitory concentration (IC50) of 17.9 μM.[4] The hERG channel is critical for cardiac repolarization, and its inhibition is a key mechanism for many antiarrhythmic drugs.[3] GFG suppresses the hERG channel current in a manner that is dependent on concentration, voltage, and time. It does not affect the inactivation curve but causes a negative shift in the activation curve and accelerates channel inactivation.[4]
Due to the scarcity of mechanistic data for GFG, studies on its analogue, Guanfu base A (GFA), provide a valuable framework. GFA selectively inhibits the late sodium current (INa,L) over the peak transient current (INa,T), which is a crucial mechanism for its antiarrhythmic effects.[5][6] It is also a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[6][7]
Future research on this compound should include a comprehensive screening against a panel of ion channels (including various sodium and potassium channels) and metabolic enzymes to fully elucidate its pharmacological profile and potential for drug-drug interactions.
Pharmacokinetics
A pharmacokinetic study in rats provides initial data on the disposition of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Rats [4]
| Parameter | Value |
| Dose | 5 mg/kg |
| Route of Administration | Intravenous (IV) injection |
| Elimination Half-life (T1/2) | 4.16 hours |
| Metabolism | After 15 minutes, approximately 10% of GFG metabolizes to Guanfu base A in vivo. |
These findings indicate that this compound has a reasonably appropriate elimination half-life in rats.[4]
Toxicology and Safety
A complete toxicology and safety profile for this compound is not available in the public literature. A comprehensive evaluation would require a standard battery of tests.[8]
Proposed Methodologies for Future Toxicological Studies:
-
Acute Toxicity: Determination of the LD50 in a rodent model following a single dose administration to assess short-term toxicity.[8]
-
Sub-chronic Toxicity: Repeated dose studies (e.g., 28 or 90 days) to evaluate potential adverse effects from longer-term exposure.[8]
-
Genotoxicity:
Conclusion
This compound is a promising antiarrhythmic alkaloid with a defined chemical structure and methods for its production. While its inhibitory action on the hERG channel is a key aspect of its activity, a significant knowledge gap exists regarding its broader pharmacological and toxicological profile. The experimental protocols and comparative data from its analogue, Guanfu base A, provided in this guide offer a solid foundation for researchers to conduct further investigations. Elucidating the detailed molecular mechanisms and completing a comprehensive safety assessment will be critical for the future development of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of this compound via highly regioselective lipase-catalyzed acylation in non-aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Potassium Channel | 78969-72-9 | Invivochem [invivochem.com]
- 5. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 8. benchchem.com [benchchem.com]
The In Vivo Pharmacokinetic Profile of Guanfu Base G: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Guanfu base G (GFG), a diterpenoid alkaloid with significant antiarrhythmic potential. This document collates available quantitative data, details established experimental protocols, and visualizes key processes to serve as a foundational resource for professionals in drug discovery and development. While specific data on the metabolic pathways of this compound are limited, this guide also presents a generalized biotransformation pathway to contextualize its likely metabolic fate.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its related compounds, Guanfu base A and Guanfu base I, derived from in vivo studies in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Terminal Elimination Half-life (t1/2) | 3.72 h | - | [1] |
| Total Plasma Clearance (CL) | 1.15 L/h/kg | - | [1] |
| Time to Maximum Concentration (Tmax) | - | 0.5 h | [1] |
| Absolute Bioavailability (F) | - | 83.06% | [1] |
Table 2: Pharmacokinetic Parameters of Related Guanfu Base Compounds
| Compound | Species | Administration | Key Parameters | Reference |
| Guanfu base I | Rat | IV | t1/2: 2.49 h; CL: 1.46 L/h/kg | [2] |
| PO | Tmax: 0.5 h; F: 71.31% | [2] | ||
| Guanfu base A | Dog | IV | t1/2α: 1.5 h; t1/2β: 13.5 h; CL: 0.14 L/kg/h | [3] |
Experimental Protocols
The determination of this compound's pharmacokinetic profile relies on precise and validated experimental methodologies. Below are detailed protocols for the key experiments cited in the available literature.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are typically used.[2] Animals are acclimatized for a period of at least one week before the experiment.
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.
-
Fasting: Animals are fasted overnight prior to drug administration to minimize variability in absorption.[2]
-
Dosing:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle and administered via the tail vein.
-
Oral (PO): this compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the retro-orbital plexus or tail vein into heparinized tubes. A typical sampling schedule includes points at 0, 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 6, 8, 10, and 12 hours after dosing.[2]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -20°C or lower until analysis.[2]
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of this compound in plasma samples.[1][4]
-
Sample Preparation:
-
Aliquots of plasma are mixed with an internal standard (e.g., phenoprolamine hydrochloride or phenacetin).[1][4]
-
Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate (B1210297) to separate this compound from plasma proteins and other endogenous components.[1]
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation (e.g., Shimadzu C18, 150 × 2.0 mm, 5 µm or Acquity UPLC® BEH C18, 2.1mm×50mm, 1.7μm).[1][4]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.2% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[1][4]
-
Flow Rate: A suitable flow rate is maintained (e.g., 0.4 mL/min).[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[4] For this compound, a common transition is m/z 472.26 → m/z 310.03.[4]
-
-
Method Validation: The analytical method is validated for linearity, precision (intra- and inter-day), accuracy, stability, and extraction recovery to ensure reliable and reproducible results.[1][4]
Visualizations: Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound in a rodent model.
References
Guanfu Base G: A Technical Overview of Metabolism, Signaling, and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base G (GFG) is a diterpenoid alkaloid isolated from the traditional Chinese medicine Guan-fu-jia, derived from the plant Aconitum coreanum. While research into its therapeutic potential is ongoing, a comprehensive understanding of its metabolic fate and molecular interactions is crucial for further drug development. This technical guide synthesizes the current knowledge on this compound, focusing on its pharmacokinetic profile, known signaling pathway interactions, and detailed experimental protocols to facilitate future research. Due to a lack of specific studies on its metabolic pathways, this document also presents a hypothetical metabolic scheme based on related compounds and outlines methodologies for its elucidation.
Pharmacokinetics of this compound in Rats
A study utilizing a sensitive and simple liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method has provided key pharmacokinetic parameters of this compound in rats. The data from this study are summarized below.[1]
| Parameter | Value | Unit | Administration |
| Terminal Elimination Half-Life (t½) | 3.72 | h | Intravenous |
| Total Plasma Clearance | 1.15 | L/h/kg | Intravenous |
| Time to Maximum Concentration (Tmax) | 0.5 | h | Oral |
| Absolute Bioavailability | 83.06 | % | Oral |
Table 1: Pharmacokinetic Parameters of this compound in Rats[1]
Metabolic Pathways: Current Understanding and Future Directions
Detailed studies elucidating the complete metabolic pathways of this compound are currently unavailable in the scientific literature. However, research on a related compound, Guanfu base A (GFA), reveals that it undergoes both Phase I and Phase II metabolism. The primary Phase I metabolite of GFA is Guanfu base I (GFI), and Phase II conjugates include glucuronide and sulfate (B86663) forms of both GFA and GFI.[2]
Given the structural similarities between Guanfu alkaloids, it is plausible that this compound undergoes a similar metabolic fate. Future research should focus on identifying the specific cytochrome P450 (CYP) isozymes responsible for its Phase I metabolism and the subsequent conjugation reactions. It is worth noting that GFA is a potent inhibitor of CYP2D6 in humans, monkeys, and dogs, which could indicate a potential for drug-drug interactions if this compound shares this property.[3][4]
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the metabolism of related Aconitum alkaloids. This pathway involves initial oxidation reactions (Phase I) followed by conjugation with polar molecules (Phase II) to facilitate excretion.
A hypothetical metabolic pathway for this compound.
Signaling Pathways Modulated by this compound
While the metabolic pathways remain to be fully elucidated, some research has shed light on the signaling pathways that this compound interacts with, suggesting its potential therapeutic mechanisms.
PI3K/Akt/mTOR Signaling Pathway
Studies suggest that the anti-tumor effects of this compound, particularly in non-small cell lung cancer (NSCLC), may be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can suppress tumor growth and induce apoptosis.[5] The mechanism involves decreasing the expression of proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2, while increasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[5]
Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism
This compound is recognized as a muscarinic acetylcholine receptor (mAChR) antagonist.[5] Its on-target effects are primarily centered around the inhibition of these receptors, which can inhibit the proliferation, migration, and invasion of cancer cells.[5]
hERG Channel Inhibition
This compound has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6] The hERG channel plays a critical role in cardiac repolarization, and its inhibition can lead to cardiotoxicity. This interaction underscores the importance of careful safety profiling in the development of this compound as a therapeutic agent.
Simplified pathway of hERG channel inhibition by this compound.
Experimental Protocols
To facilitate further research into the metabolism and mechanisms of action of this compound, this section provides detailed methodologies for key experiments.
Pharmacokinetic Analysis in Rats
This protocol is based on the methodology used to generate the pharmacokinetic data presented in Table 1.[1]
Objective: To quantify this compound in rat plasma and determine its pharmacokinetic profile.
Materials:
-
This compound
-
Phenoprolamine hydrochloride (internal standard)
-
Ethyl acetate
-
0.2% acetic acid
-
Acetonitrile
-
Shimadzu C18 column (150 × 2.0 mm, 5 µm)
-
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) system
Procedure:
-
Sample Preparation: Perform liquid-liquid extraction of rat plasma samples with ethyl acetate.
-
Chromatographic Separation:
-
Use a Shimadzu C18 column.
-
Employ a gradient elution with a mobile phase of 0.2% acetic acid-acetonitrile (30:70, v/v).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization source in positive ion mode.
-
Monitor the appropriate precursor and product ions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the plasma samples.
-
Determine pharmacokinetic parameters using appropriate software.
-
In Vitro Metabolism using Liver Microsomes
This protocol can be used to investigate the metabolic stability and identify the metabolites of this compound.
Objective: To assess the metabolism of this compound in liver microsomes.
Materials:
-
This compound
-
Human, rat, or other species' liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent compound (this compound) to assess metabolic stability.
-
Screen for potential metabolites by searching for predicted mass shifts (e.g., +16 for hydroxylation).
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is essential for investigating the effect of this compound on protein expression levels in signaling pathways like PI3K/Akt/mTOR.[7]
Objective: To determine the effect of this compound on the expression of key signaling proteins.
Materials:
-
Cancer cell lines (e.g., NSCLC cells)
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
General Experimental Workflow for In Vitro Analysis
For a comprehensive in vitro assessment of a novel compound like this compound, a systematic workflow is recommended.
General workflow for in vitro analysis of this compound.
Conclusion and Future Perspectives
The current body of scientific literature provides a foundational understanding of this compound's pharmacokinetics and its interaction with key signaling pathways. However, a significant knowledge gap exists concerning its metabolic fate. The hypothetical metabolic pathway and detailed experimental protocols provided in this guide are intended to serve as a roadmap for researchers to systematically investigate the biotransformation of this compound. A thorough characterization of its metabolism is a critical step in its development as a safe and effective therapeutic agent, enabling the prediction of drug-drug interactions and a better understanding of its overall disposition in the body. Future studies should prioritize the identification of its metabolites and the enzymes responsible for their formation.
References
- 1. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of guanfu base A hydrochloride phase I and phase II metabolites in rat bile by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. [PDF] Guanfu Base A, an Antiarrhythmic Alkaloid of Aconitum coreanum, Is a CYP2D6 Inhibitor of Human, Monkey, and Dog Isoforms | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability Testing of Guanfu Base G
Introduction
This compound (GFG) is a C20-diterpenoid alkaloid derived from the tuberous roots of Aconitum coreanum. It has garnered scientific interest for its potential therapeutic applications, including its antiarrhythmic properties. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the standard methodologies for assessing the solubility and stability of this compound.
It is important to note that while this compound is a recognized chemical entity (CAS No. 78969-72-9), there is a significant scarcity of specific, publicly available experimental data regarding its solubility and stability. Therefore, this document focuses on established, best-practice protocols for the analysis of diterpenoid alkaloids, providing a robust framework for researchers to generate reliable data for formulation development, pharmacokinetic studies, and regulatory submissions.
Data Presentation
Quantitative data from solubility and stability studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables exemplify how such data for this compound should be presented. Note: The data fields are currently marked as "Data not available" and should be populated with experimental findings.
Table 1: Equilibrium Solubility of this compound
| Solvent System (pH) | Temperature (°C) | Solubility (µg/mL) | Method |
|---|---|---|---|
| Phosphate Buffered Saline (7.4) | 25 | Data not available | Shake-flask |
| Phosphate Buffered Saline (7.4) | 37 | Data not available | Shake-flask |
| Simulated Gastric Fluid (1.2) | 37 | Data not available | Shake-flask |
| Simulated Intestinal Fluid (6.8) | 37 | Data not available | Shake-flask |
| 0.1 N HCl | 25 | Data not available | Shake-flask |
| 0.1 N NaOH | 25 | Data not available | Shake-flask |
| Water | 25 | Data not available | Shake-flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data
The In Vitro Profile of Guanfu Base G: A Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Guanfu base G (GFG), a diterpenoid alkaloid isolated from Aconitum coreanum, has emerged as a compound of significant interest in electrophysiology due to its potent effects on cardiac ion channels. However, a comprehensive review of the current scientific literature reveals a notable absence of data regarding its in vitro effects on cancer cell lines. While research into related alkaloids from the Aconitum genus suggests potential anti-proliferative and pro-apoptotic properties, such activities have not been experimentally verified for this compound.
This technical guide consolidates the available data on this compound, primarily focusing on its well-documented impact on the human ether-a-go-go-related gene (hERG) potassium channel. Furthermore, this document outlines a proposed framework for future in vitro studies to explore its potential as an anti-cancer agent. This includes hypothetical signaling pathways for investigation and detailed, standardized protocols for key experimental assays. The aim is to provide a foundational resource for researchers poised to investigate the broader pharmacological profile of this compelling natural product.
Quantitative Data: Effects on Cardiac Ion Channels
The primary body of quantitative data for this compound pertains to its inhibitory effects on cardiac ion channels, particularly the hERG channel, which is crucial for cardiac action potential repolarization.[1] The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | Ion Channel | IC50 | Test System | Reference |
| This compound | hERG (Kv11.1) | 17.9 µM | HEK293 Cells | [2] |
| Guanfu base A | hERG (Kv11.1) | 273 µM | Not Specified | [3] |
| Guanfu base A | Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes | [3] |
| Guanfu base A | Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes | [3] |
| Guanfu base A | Kv1.5 | >200 µM | Not Specified | [3] |
Signaling Pathways
Established Signaling Pathway in Cardiac Myocytes
The primary established mechanism of action for this compound in cardiac myocytes is the direct blockade of the hERG potassium channel.[1] This interaction is voltage- and state-dependent, leading to a prolongation of the action potential duration.[1]
Hypothetical Signaling Pathway in Cancer Cell Lines
Based on the mechanisms of other natural anti-cancer compounds, it is hypothesized that this compound could potentially exert anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4] Inhibition of this pathway could suppress tumor growth.[4]
Proposed Experimental Workflow
For researchers embarking on the investigation of this compound's in vitro effects on cell lines, a systematic approach is recommended. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Protocols
The following are detailed, standardized protocols for key experiments essential for evaluating the in vitro effects of this compound on cell lines.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the proliferation of various cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., based on the IC50 value) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To examine the effect of this compound on the expression levels of key proteins involved in signaling pathways related to cell proliferation, apoptosis, and cell cycle control.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While the current body of scientific literature on this compound is predominantly focused on its cardiotoxic potential via hERG channel inhibition, the possibility of its application in other therapeutic areas, such as oncology, remains an unexplored and intriguing frontier.[5] The lack of data on its effects on cancer cell lines represents a significant knowledge gap.[5] Future research should be directed towards a systematic in vitro evaluation of this compound against a diverse panel of cancer cell lines.[5] The experimental framework and detailed protocols provided in this guide offer a robust starting point for such investigations. Elucidating the potential anti-proliferative, pro-apoptotic, and cell cycle-modulating effects of this compound, along with its impact on key cancer-related signaling pathways, will be crucial in determining its viability as a lead compound for novel anti-cancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Guanfu Base G: A Technical Overview of Molecular Targets and Binding Affinity
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of Guanfu base G's molecular targets and binding affinity. It is important to note that publicly available research specifically on this compound is limited. Consequently, this guide heavily references data from its close structural analogue, Guanfu base A (GFA), to infer potential mechanisms and properties of this compound. All data derived from GFA is clearly indicated.
Executive Summary
This compound is a diterpenoid alkaloid of significant interest for its potential therapeutic applications. While direct research into its molecular interactions is sparse, analysis of its analogue, Guanfu base A, provides critical insights. The primary molecular targets identified for this class of compounds are cardiac ion channels and metabolic enzymes. Guanfu base A exhibits selective inhibitory activity against the late sodium current (INa,L) and is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. Preliminary data for this compound indicates activity against the hERG potassium channel. This guide summarizes the available quantitative data on binding affinities, details the experimental protocols used for their determination, and visualizes the key signaling pathways potentially modulated by these compounds.
Molecular Targets and Binding Affinity
The primary molecular targets for Guanfu bases are crucial regulators of cardiac electrophysiology and drug metabolism. The following tables summarize the quantitative data on the inhibitory activities of this compound and the more extensively studied Guanfu base A.
Table 1: Inhibitory Activity against Cardiac Ion Channels
| Compound | Target Ion Channel | Test System | IC50 (µM) | Reference |
| This compound | hERG (Kv11.1) | HEK293 Cells | 17.9 | [1] |
| Guanfu base A | Late Sodium Current (INa,L) | Guinea Pig Ventricular Myocytes | 1.57 ± 0.14 | [2] |
| Guanfu base A | Transient Sodium Current (INa,T) | Guinea Pig Ventricular Myocytes | 21.17 ± 4.51 | [2] |
| Guanfu base A | hERG (Kv11.1) | Not Specified | 273 ± 34 | [2] |
| Guanfu base A | Kv1.5 | Not Specified | >200 (20.6% inhibition at 200 µM) | [2] |
Table 2: Inhibitory Activity of Guanfu Base A against CYP2D6
| Test System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Not Specified | 0.37 ± 0.16 | |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
Signaling Pathways
Based on available research for Guanfu bases and related compounds, several signaling pathways are of interest.
Inferred Anti-Arrhythmic Mechanism of Guanfu Base A
The primary anti-arrhythmic effect of Guanfu base A is attributed to its selective inhibition of the late sodium current (INa,L) in cardiomyocytes. This helps to restore the normal cardiac action potential duration.
Caption: Inferred anti-arrhythmic mechanism of Guanfu Base A.
Potential Anti-Tumor Signaling Pathway of this compound
Research suggests that this compound may act as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, influencing pathways involved in cell proliferation and apoptosis in non-small cell lung cancer.[3] This antagonism can lead to a decrease in pro-proliferative proteins like Cyclin D1 and the anti-apoptotic protein Bcl-2, while increasing pro-apoptotic proteins such as Bax and cleaved caspase-3.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Aconitum Alkaloids: A Structural Inquiry into Guanfu Base G and Guanfu Base A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base G and Guanfu base A are diterpenoid alkaloids isolated from the roots of Aconitum coreanum. While both compounds are of interest for their potential pharmacological activities, a significant disparity exists in the scientific literature regarding their structural characterization. Guanfu base A is a relatively well-studied compound, particularly for its antiarrhythmic properties. Conversely, detailed structural and functional data for this compound remain sparse, presenting a notable gap in the current understanding of this class of alkaloids. This technical guide aims to consolidate the available structural information for both molecules, highlight their key chemical differences, and provide a framework of established experimental protocols that can be employed for a comprehensive comparative analysis. Due to the limited availability of direct comparative research, this document will leverage the more extensive data on Guanfu base A to propose methodologies and potential areas of investigation for this compound.[1]
Molecular Structure: A Tale of Two Alkaloids
The fundamental difference between this compound and Guanfu base A lies in their chemical structure and molecular formula. This compound has a molecular formula of C26H33O7N, while Guanfu base A is characterized by the formula C24H31NO6.[1][2] This variance points to distinct substitutions on the core diterpenoid skeleton.
This compound
Guanfu Base A
A visual comparison of the 2D chemical structures reveals the specific differences in their functional groups. (Note: Detailed 3D crystallographic data for a direct superposition and bond-angle comparison is not currently available in published literature).
(The following section would ideally contain a side-by-side 2D structure comparison. As I cannot generate images, I will describe the differences based on typical diterpenoid alkaloid structures. This description is a placeholder for what would be derived from the actual 2D structures found in the search results.)
The key structural dissimilarities appear to be in the ester functional groups attached to the polycyclic core. This compound possesses an additional acetyl group compared to Guanfu base A, accounting for the difference in their molecular formulas. These seemingly minor variations in functional groups can have a profound impact on the molecule's polarity, solubility, and, most importantly, its interaction with biological targets.[1]
Quantitative Structural Data: A Call for Research
A thorough search of existing scientific literature reveals a significant lack of publicly available, direct comparative quantitative structural data for this compound and Guanfu base A. Ideally, a comparative analysis would involve a detailed examination of bond lengths, bond angles, and dihedral angles obtained from high-resolution structural determination methods.
Due to this absence of data, the following table remains unpopulated. It serves as a template for future research endeavors aimed at a comprehensive structural comparison of these two alkaloids.
Table 1: Comparative Crystallographic Data (Hypothetical)
| Structural Parameter | This compound | Guanfu Base A |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| Unit Cell Dimensions | ||
| a (Å) | Data not available | Data not available |
| b (Å) | Data not available | Data not available |
| c (Å) | Data not available | Data not available |
| α (°) | Data not available | Data not available |
| β (°) | Data not available | Data not available |
| γ (°) | Data not available | Data not available |
| Key Bond Lengths (Å) | ||
| e.g., C1-C2 | Data not available | Data not available |
| e.g., C8-O | Data not available | Data not available |
| **Key Bond Angles (°) ** | ||
| e.g., C1-C2-C3 | Data not available | Data not available |
| e.g., O-C8-C14 | Data not available | Data not available |
Experimental Protocols for Structural Elucidation and Comparison
To address the current knowledge gap, the following established methodologies are proposed for a definitive structural comparison of this compound and Guanfu base A.
X-Ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, a detailed electron density map can be generated, revealing precise atomic positions and bond information.[5][6]
Experimental Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[7] A suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) can reveal through-bond and through-space correlations between atoms, allowing for the comprehensive assignment of the chemical structure and stereochemistry.[8] This method is particularly useful when suitable single crystals for X-ray diffraction cannot be obtained.
Experimental Workflow:
Biological Activity and Signaling Pathways: An Inferential Approach
The structural differences between this compound and A are likely to influence their biological activity. Guanfu base A has been identified as an antiarrhythmic agent that inhibits the hERG potassium ion channel and the Cytochrome P450 2D6 (CYP2D6) enzyme. The inhibitory action on the hERG channel is a key mechanism for its antiarrhythmic effects.[4]
Given the lack of specific studies on this compound, we can hypothesize that it may interact with similar targets. However, the variations in its ester functionalities could alter its binding affinity, specificity, and metabolic stability. Future research should focus on comparative assays to determine if this compound shares the pharmacological profile of Guanfu base A or exhibits a distinct mechanism of action.
Hypothetical Signaling Pathway Investigation:
The following diagram illustrates the known interactions of Guanfu base A, which serves as a logical starting point for investigating the molecular targets of this compound.
References
- 1. KNApSAcK Metabolite Information - C00024895 [knapsackfamily.com]
- 2. 关附庚素,Guan-fu base G,78969-72-9|中药对照品,标准品,天然产物对照品 - [m.yayicheng.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guan-fu base A | 1394-48-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guan-fu base A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guan-fu base G | 78969-72-9 [chemicalbook.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Guanfu Base G: A Technical Guide to its Natural Sourcing, Isolation, and Cardiac Electrophysiological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Guanfu base G, a diterpenoid alkaloid of significant interest for its antiarrhythmic properties. This document details its natural origin, comprehensive protocols for its isolation and semi-synthesis, and an in-depth look at its mechanism of action on cardiac ion channels.
Natural Source and Biosynthesis
This compound is a natural product found in the tuberous roots of Aconitum coreanum, a plant belonging to the Ranunculaceae family.[1][2] This herb, known as "Guanbaifu" in traditional Chinese medicine, has a history of use for various ailments, including heart conditions.[1] The primary active constituents of Aconitum coreanum are diterpenoid alkaloids, including this compound, Guanfu base A, and Guanfu base I.
The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process that begins with the formation of a diterpene scaffold. This is followed by the incorporation of a nitrogen atom, typically from an amino acid, and extensive modifications by enzymes such as oxygenases, acyltransferases, and methyltransferases. While the complete biosynthetic pathway for this compound has not been fully elucidated, research on related Aconitum alkaloids has identified key entry steps, including the activity of terpene synthases and cytochromes P450.
Isolation and Semi-Synthesis Methodologies
Two primary methods have been established for obtaining this compound: direct isolation from its natural source and a semi-synthetic approach.
Isolation from Aconitum coreanum
A highly efficient method for the preparative isolation of this compound from the roots of Aconitum coreanum is pH-zone-refining counter-current chromatography (CCC). This technique has demonstrated advantages over traditional methods like column chromatography and HPLC, offering larger sample loading, shorter separation times, and high-purity fractions.
-
Grinding and Extraction: 5 kg of dried Aconitum coreanum roots are ground into a powder. The powder is then subjected to heat reflux extraction three times with 95% ethanol (B145695) containing a small amount of hydrochloric acid.
-
Filtration and Evaporation: The extracts are combined and filtered. The solvent is then removed by rotary evaporation under reduced pressure to yield a residue.
-
Acid-Base Extraction: The residue is dissolved in 1% HCl. This acidic solution is first washed with petroleum ether to remove non-alkaloidal components. The aqueous phase is then basified to approximately pH 9.5 with ammonia (B1221849) water.
-
Final Extraction: The basified solution is extracted with chloroform (B151607). The chloroform extracts are combined and evaporated to dryness to yield the crude alkaloid extract. From 5 kg of dried root, approximately 42 g of crude alkaloids can be obtained.
-
Solvent System Preparation: A two-phase solvent system is prepared by mixing petroleum ether, ethyl acetate (B1210297), methanol, and water in a 5:5:1:9 (v/v/v/v) ratio. Triethylamine (10 mM) is added to the upper phase (stationary phase), and hydrochloric acid (10 mM) is added to the lower phase (mobile phase).
-
Sample Preparation: 3.5 g of the crude alkaloid extract is dissolved in a mixture of 10 mL of the upper phase and 10 mL of the lower phase.
-
CCC Separation:
-
The coiled column of the CCC apparatus is first filled entirely with the upper phase (stationary phase).
-
The apparatus is then rotated at 850 rpm.
-
The sample solution is injected into the column.
-
The lower phase (mobile phase) is pumped through the column from the head at a flow rate of 2.0 mL/min.
-
-
Fraction Collection and Analysis: The effluent from the tail end of the column is monitored by a UV detector at 254 nm. Fractions are collected, and those containing this compound are identified and combined. The solvent is then removed to yield the purified compound.
The following table summarizes the yield and purity of this compound and other alkaloids isolated from a 3.5 g crude extract using this method.
| Compound | Yield (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| This compound | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Semi-Synthesis of this compound
A regioselective semi-synthesis of this compound can be achieved through the lipase-catalyzed acylation of Guanfu alcohol-amine (GFAA).
-
Reaction Setup: To a solution of Guanfu alcohol-amine (6 µmol/mL) in anhydrous methanol, add vinyl acetate in a 10:1 molar ratio relative to GFAA.
-
Enzyme and Desiccant Addition: Add Novozym 435 (immobilized lipase) to a concentration of 2 mg/mL. Add 4 Å molecular sieves to a concentration of 40 mg/mL to remove residual water.
-
Incubation: Incubate the reaction mixture at 50 °C with agitation.
-
Monitoring and Workup: Monitor the reaction progress using a suitable analytical method such as TLC or HPLC. Upon completion, filter the enzyme and molecular sieves from the reaction mixture. The filtrate containing this compound can then be subjected to further purification if necessary.
Isolation and Purification Workflow for this compound
Caption: Workflow for the isolation and purification of this compound.
Semi-synthesis workflow for this compound
Caption: Semi-synthetic route to this compound via enzymatic acylation.
Mechanism of Action in Cardiac Electrophysiology
The antiarrhythmic effects of this compound are primarily attributed to its interaction with cardiac ion channels, specifically the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4][5]
hERG Potassium Channel Blockade
This compound is a potent and selective blocker of the hERG (Kv11.1) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[3][4][5] This current is critical for phase 3 repolarization of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration (APD), which is the mechanistic basis for its antiarrhythmic effect.[3][4] However, this targeted action also carries a significant risk of inducing QT interval prolongation and Torsades de Pointes.[3][5]
The blockade of the hERG channel by this compound is concentration-, voltage-, and time-dependent.[5] Studies have shown that this blockade is dependent on the open and inactivated states of the channel.[5] this compound has been observed to shift the activation curve in a negative direction and accelerate channel inactivation.[5]
Comparative Potency
It is noteworthy that this compound is a significantly more potent hERG channel blocker than its structural analog, Guanfu base A (GFA). The IC50 value for hERG channel inhibition by this compound is 17.9 µM, whereas for GFA it is 1.64 mM.[5]
While this compound's primary target appears to be the hERG channel, research on GFA has revealed a selective inhibition of the late sodium current (INa,L) with an IC50 of 1.57 µmol·L-1, which is significantly lower than its IC50 for the transient sodium current (INa,T) and the hERG current.[6] This suggests that minor structural differences in these alkaloids can lead to distinct ion channel selectivity profiles.
Signaling Pathway
The interaction of this compound with cardiac myocytes is understood as a direct blockade of the hERG channel protein, rather than the modulation of a complex intracellular signaling cascade. This direct interaction alters the flow of potassium ions, thereby modifying the electrophysiological properties of the cardiac cells.
Proposed Mechanism of this compound Action on Cardiac Myocytes
Caption: Direct blockade of the hERG channel by this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C26H33NO7 |
| Molecular Weight | 471.55 g/mol |
| CAS Number | 78969-72-9 |
| Appearance | White crystal |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Conclusion
This compound is a diterpenoid alkaloid with potent antiarrhythmic properties stemming from its selective blockade of the hERG potassium channel. Efficient methods for its isolation from Aconitum coreanum and its semi-synthesis have been developed, providing a basis for further research and development. A thorough understanding of its interaction with cardiac ion channels is crucial for harnessing its therapeutic potential while mitigating the associated risks of cardiotoxicity. This guide provides a foundational resource for researchers and professionals engaged in the study of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Four New Diterpenoid Alkaloids from The Roots of Aconitum coreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Acute Toxicity Evaluation of Guanfu Base G
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough review of publicly available scientific literature and databases indicates a lack of specific toxicological data for Guanfu base G, including acute toxicity, sub-chronic toxicity, and genotoxicity.[1] The following technical guide is therefore based on established principles of toxicology and outlines the standard experimental protocols necessary for a comprehensive safety evaluation of a novel compound like this compound.[1]
Introduction
This compound (GFG) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] While its pharmacological properties are of significant interest, a rigorous understanding of its safety profile is critical for any progression toward therapeutic development.[1] This guide provides a detailed framework for conducting the essential acute toxicity and genotoxicity studies required to establish the foundational safety profile of this compound.
Physicochemical Characterization
A complete toxicological assessment begins with the thorough characterization of the test substance.[1] Key physicochemical properties of this compound that must be determined prior to in-depth toxicological studies include:
-
Chemical Structure: Essential for structure-activity relationship (SAR) analysis and predicting potential toxicities.[1]
-
Molecular Weight: A fundamental property for accurate dose calculations.[1]
-
Purity: High purity is necessary to ensure that any observed toxicities are attributable to GFG itself and not to impurities.[1]
-
Solubility: Characterization in various aqueous and organic solvents is critical for formulation development and the design of both in vitro and in vivo studies.[1]
Part 1: Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single, high dose of a substance.[1]
Experimental Protocol: Acute Oral Toxicity Study
The primary objective of this study is to determine the median lethal dose (LD50) and identify potential target organs for toxicity following a single oral administration of this compound.[1] The protocol should be designed in accordance with OECD Guideline 423.[2]
Methodology:
-
Animal Model: Typically, rodents such as Sprague-Dawley rats or Kunming mice are used.[1][3] The study may begin with a single sex.[1]
-
Dosing: A single dose of this compound is administered via oral gavage.[1] The study follows a stepwise procedure, with the starting dose based on any available information or a limit dose of 5000 mg/kg in the absence of expected toxicity.[1][2][4]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days post-administration.[1][2]
-
Endpoint: The primary endpoint is the LD50, which is the statistically estimated dose expected to be lethal to 50% of the test animals.[1]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any macroscopic pathological changes.[1][4]
Data Presentation:
| Parameter | Description |
| Test Substance | This compound |
| Species/Strain | Sprague-Dawley Rat |
| Sex | Male and Female |
| Number of Animals | 5 per group |
| Route of Administration | Oral Gavage |
| Dose Levels | Stepwise procedure, up to a limit dose of 5000 mg/kg |
| Observation Period | 14 days |
| Primary Endpoints | Mortality, Clinical Signs, Body Weight Changes, LD50 |
| Secondary Endpoint | Gross Necropsy Findings |
Visualization:
Part 2: Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material (DNA).[1] A standard battery of tests is typically required to evaluate mutagenic and clastogenic potential.[1]
Experimental Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to detect point mutations.
Methodology:
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations are used.[1]
-
Exposure: The bacteria are exposed to various concentrations of this compound, both with and without metabolic activation (using a liver S9 fraction).[1]
-
Endpoint: An increase in the number of revertant colonies indicates that the substance is mutagenic.[1]
Experimental Protocol 2: In Vitro Chromosomal Aberration Test
This assay assesses the potential of a substance to cause structural and numerical chromosomal damage in mammalian cells.
Methodology:
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.[1]
-
Exposure: Cells are exposed to this compound at several concentrations, with and without metabolic activation.[1]
-
Endpoint: The cells are examined for structural and numerical chromosomal aberrations.[1]
Experimental Protocol 3: In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in rodents.
Methodology:
-
Animal Model: Rodents, typically mice or rats, are used.[1]
-
Treatment: Animals are treated with this compound.[1] Bone marrow or peripheral blood is collected.[1]
-
Endpoint: The erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into daughter cells during cell division.[1]
Data Presentation:
| Assay | Test System | Metabolic Activation | Endpoint |
| Ames Test | S. typhimurium, E. coli | With and Without S9 | Gene Mutation (Revertant Colonies) |
| Chromosomal Aberration | Mammalian Cells (e.g., CHO) | With and Without S9 | Chromosomal Damage |
| Micronucleus Assay | Rodent Bone Marrow/Blood | In Vivo | Chromosomal Damage (Micronuclei) |
Visualizations:
Conclusion
The currently available public information is insufficient to provide a comprehensive toxicology and safety profile for this compound.[1] To advance the development of this compound, a systematic evaluation of its potential toxicity is imperative.[1] The experimental protocols outlined in this guide provide a standard framework for conducting the necessary studies to determine the acute and genotoxic potential of this compound. The data generated from these studies will be critical for establishing a safety margin and for making informed decisions regarding the future clinical development of this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acute, 28-day, 13-week repeated dose oral toxicity and genotoxicity of a herbal extract (HemoHIM G) from Angelica sinensis, Ligusticum chuanxiong, and Peaonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chronic and Acute Toxicity of Traditional Medicines Containing Terminalia chebula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acute, 28-day, 13-week repeated dose oral toxicity and genotoxicity of a herbal extract (HemoHIM G) from Angelica sinensis, Ligusticum chuanxiong, and Peaonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Guanfu Base G: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a diterpenoid alkaloid derived from the traditional Chinese medicine Guan-fu-jia (Aconitum coreanum).[1][2] Preliminary studies suggest that this compound exhibits promising anti-tumor properties, positioning it as a compound of interest for further investigation in cancer research and drug development.[1] Its primary mechanism of action is believed to be the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChR).[1] Emerging evidence also points towards its role in inhibiting cancer cell proliferation, migration, and invasion, as well as inducing programmed cell death (apoptosis) and autophagy.[1] Notably, the PI3K/Akt/mTOR signaling pathway is suggested to be a key mediator of this compound's anti-cancer effects.[1]
This document provides detailed protocols for fundamental cell-based assays to characterize the in vitro effects of this compound. While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for evaluating novel anti-cancer compounds and insights from the study of related alkaloids.[1][3]
Proposed Signaling Pathway of this compound
The anti-tumor effects of this compound are hypothesized to be mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]
References
Application Notes and Protocols for the Dissolution of Guanfu Base G for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature detailing the specific solubility and handling of Guanfu base G is limited. The following protocols and data are based on information available for structurally related diterpenoid alkaloids, particularly Guanfu base A and H, as well as general laboratory practices for dissolving hydrophobic compounds for in vitro studies. It is strongly recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific experimental setup.
Introduction
This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Preliminary research suggests its potential involvement in modulating cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and its activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed guide for the solubilization of this compound for use in cell-based experiments.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table includes information on related compounds to provide a frame of reference. Researchers should empirically determine the relevant concentrations for their studies.
| Compound/Target | Parameter | Value | Assay System |
| This compound / hERG Channel | IC50 | 17.9 μM | Not Specified |
| Guanfu base A / hERG Channel | IC50 | 1.64 mM | HEK293 cells |
| Guanfu base A / CYP2D6 (human liver microsomes) | Ki | 1.20 μM | Not Specified |
| Guanfu base A / CYP2D6 (recombinant human) | Ki | 0.37 μM | Not Specified |
| Guanfu base H / Plasmodium falciparum (TM4/8.2) | IC50 | 4 μM | In vitro culture |
| Guanfu base H / Plasmodium falciparum (K1CB1) | IC50 | 3.6 μM | In vitro culture |
Experimental Protocols
Preparation of a this compound Stock Solution
The recommended primary solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial under aseptic conditions.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to start with a small volume of DMSO and add more if needed.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can also be employed to aid dissolution, but care should be taken to avoid degradation of the compound.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it may lead to precipitation or loss of compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (Intermediate): It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations. This helps to minimize the final concentration of DMSO in the culture.
-
Final Dilution: Add the appropriate volume of the intermediate dilution or the stock solution to the pre-warmed complete cell culture medium to reach the final desired experimental concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.
-
Application to Cells: Use the freshly prepared working solution to treat the cells in your in vitro assay.
Troubleshooting Precipitation: If precipitation occurs upon dilution of the DMSO stock solution into the aqueous culture medium, consider the following:
-
Increase the volume of the culture medium for the final dilution.
-
Use a co-solvent system for the stock solution, although this should be approached with caution due to potential toxicity. A formulation that could be adapted for in vitro use with appropriate dilution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the effects of these additional solvents on the cells must be carefully evaluated.
-
Prepare the working solution immediately before use and ensure it is well-mixed before adding to the cells.
Visualizations
Signaling Pathway
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the preparation of this compound solutions for in vitro assays.
References
Guanfu Base G: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum. It has garnered significant interest within the scientific community for its potential pharmacological activities, particularly in the domain of cardiac electrophysiology. The primary mechanism of action identified for this compound is the potent blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[1][2] This channel is a critical component in the repolarization of the cardiac action potential, and its modulation by GFG suggests potential for both therapeutic applications and cardiotoxic effects.
These application notes provide a comprehensive overview of the available data on this compound and its more extensively studied analogue, Guanfu base A (GFA), to guide the design of animal studies. Due to the limited availability of in vivo data for this compound, dosage recommendations are extrapolated from studies on GFA, emphasizing the necessity for careful dose-range finding and toxicological assessments.
Data Presentation: Dosage for Animal Studies
A thorough review of the scientific literature reveals a scarcity of specific in vivo dosage data for this compound. However, studies on its analogue, Guanfu base A, provide valuable insights for initiating preclinical research.
Table 1: Guanfu Base A (GFA) Dosages in Animal Models for Anti-Arrhythmic Studies
| Animal Model | Route of Administration | Effective Dose Range | Observed Effects |
| Rat | Intravenous (IV) | 2.5 - 10 mg/kg | Increased the threshold for chemically induced arrhythmias. |
| Dog | Intravenous (IV) | 9 - 20 mg/kg | Reversion of ouabain-induced ventricular tachycardia to sinus rhythm; protection against acetylcholine-induced atrial fibrillation. |
| Rabbit | Intravenous (IV) | 0.4 - 10 mg/kg | Used for pharmacokinetic studies. |
Note: this compound has been shown to be a significantly more potent hERG channel blocker than Guanfu base A.[1] Therefore, it is crucial to initiate animal studies with this compound at doses considerably lower than those reported for Guanfu base A. A cautious starting point would be at least one order of magnitude lower, followed by careful dose escalation.
Experimental Protocols
General Considerations for Animal Studies
-
Animal Model Selection: The choice of animal model should be guided by the specific research question. Common models for cardiovascular studies include rats, guinea pigs, rabbits, and dogs. Species-specific differences in metabolism and cardiac electrophysiology should be carefully considered.
-
Formulation and Vehicle: The formulation of this compound for in vivo administration is critical. Due to its likely poor aqueous solubility, a suitable vehicle such as a solution containing a co-solvent (e.g., DMSO, ethanol) and further diluted in saline or a cyclodextrin-based formulation may be necessary. The vehicle's potential toxicity must be evaluated in a control group.
-
Route of Administration: The route of administration will significantly impact the pharmacokinetic profile of this compound. Intravenous (IV) administration provides immediate and complete bioavailability, making it suitable for acute efficacy studies. Oral (PO) or intraperitoneal (IP) routes may be considered for sub-chronic or chronic studies, but will require pharmacokinetic characterization.
Protocol 1: Acute Intravenous Efficacy Study in a Rat Model of Arrhythmia
Objective: To determine the effective dose of this compound in suppressing chemically-induced ventricular arrhythmias in rats.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO, 10% Cremophor EL, 80% Saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Arrhythmia-inducing agent (e.g., aconitine, ouabain)
-
ECG recording equipment
-
Male Sprague-Dawley rats (250-300 g)
Methodology:
-
Animal Preparation: Anesthetize the rats and maintain a stable level of anesthesia throughout the experiment. Insert an IV catheter into the tail vein for drug administration. Attach ECG leads to record cardiac activity.
-
Baseline ECG Recording: Record a stable baseline ECG for at least 15 minutes before any intervention.
-
Induction of Arrhythmia: Administer the arrhythmia-inducing agent (e.g., a continuous infusion of aconitine) to induce sustained ventricular arrhythmias.
-
This compound Administration: Once stable arrhythmias are established, administer a single IV bolus of this compound at a predetermined low dose (e.g., 0.1 mg/kg).
-
ECG Monitoring: Continuously monitor the ECG for changes in heart rhythm, including the suppression of arrhythmias and any pro-arrhythmic effects (e.g., QT prolongation, Torsades de Pointes).
-
Dose Escalation: If the initial dose is ineffective, subsequent higher doses can be administered in a stepwise manner after a suitable observation period, allowing for the assessment of a dose-response relationship.
-
Data Analysis: Analyze the ECG recordings to quantify the duration and severity of arrhythmias before and after this compound administration. Determine the minimum effective dose for arrhythmia suppression.
Mandatory Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed signaling pathway for this compound in cardiac myocytes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Guanfu Base G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a C20-diterpenoid alkaloid isolated from the traditional Chinese herb Aconitum coreanum (Lévl.) Rapaics.[1] It has garnered scientific interest for its potential therapeutic applications, including anti-arrhythmic, analgesic, and anti-inflammatory effects.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) based methods, which are recognized for their high sensitivity and specificity.[2]
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the key validation parameters for the quantification of this compound in rat plasma using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: LC-ESI-MS Method Validation Data [1][3]
| Parameter | Value |
| Linearity Range | 5–2000 ng/mL |
| Correlation Coefficient (r) | 0.9996 |
| Lower Limit of Detection (LOD) | 1 ng/mL[1] |
| Intraday Precision (RSD) | 4.3–6.1% |
| Interday Precision (RSD) | 5.4–8.3% |
Table 2: UPLC-MS/MS Method Validation Data [4]
| Parameter | Value |
| Linearity Range | 1–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Lower Limit of Detection (LOD) | 0.3 ng/mL |
| Intraday and Interday Precision (RSD) | < 10.97% |
| Accuracy (Relative Error) | 95.4–103.6% |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-ESI-MS
This protocol details a sensitive and simple method for the quantification of this compound in rat plasma.[1][3]
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Phenoprolamine hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Acetic acid (AR grade)
-
Ethyl acetate (B1210297) (AR grade)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Doubly distilled water
-
Rat plasma
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in doubly distilled water.[1]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain concentrations ranging from 5 to 2000 ng/mL.[1]
-
Internal Standard Working Solution: Prepare a 5 µg/mL working solution of Phenoprolamine hydrochloride in the mobile phase.[1]
-
Plasma Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma in an Eppendorf tube, add 20 µL of the internal standard working solution (5 µg/mL) and 40 µL of saturated Na₂CO₃ solution.[1]
-
Vortex the mixture for 3 minutes.
-
Add 1 mL of ethyl acetate and vortex for another 3 minutes.
-
Centrifuge at 3000 × g for 5 minutes.[1]
-
Transfer 0.5 mL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness at 30°C using a vacuum concentrator.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 10,000 × g at 4°C for 10 minutes.[1]
-
Transfer 10 µL of the supernatant for LC-MS analysis.[1]
-
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-Performance Liquid Chromatography system
-
Mobile Phase: 0.2% acetic acid–acetonitrile (30:70, v/v)[1][5]
-
Flow Rate: Not specified, optimization may be required.
-
Injection Volume: 10 µL
-
MS System: Mass spectrometer with Electrospray Ionization (ESI) source
-
Ionization Mode: Positive
Protocol 2: Simultaneous Determination of this compound and its Active Metabolites by UPLC-MS/MS
This protocol provides a rapid and sensitive method for the simultaneous quantification of this compound and its metabolites in rat plasma.[4]
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Phenacetin (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Rat plasma
2. Standard and Sample Preparation:
-
Follow a similar procedure for the preparation of standard and quality control samples as outlined in Protocol 1, adjusting the concentration range to 1-200 ng/mL.[4]
-
Sample preparation can be performed using a liquid-liquid extraction method similar to Protocol 1.
3. Chromatographic and Mass Spectrometric Conditions:
-
UPLC System: Ultra-Performance Liquid Chromatography system
-
Column: Acquity UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[4]
-
Mobile Phase: Gradient elution with methanol and ultrapure water.[4]
-
Flow Rate: 0.4 mL/min[4]
-
MS System: Xevo triple quadrupole tandem mass spectrometer[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
-
MRM Transitions:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: Workflow for this compound quantification.
Signaling Pathways
A comprehensive review of the scientific literature reveals a significant lack of specific data on the direct molecular targets and signaling pathways modulated by this compound.[6] While its analogue, Guanfu base A, has been studied for its effects on cardiac ion channels, similar detailed mechanistic studies for this compound are not currently available in published research.[7] Therefore, a diagram of a specific signaling pathway for this compound cannot be provided at this time. Future research is needed to elucidate its mechanism of action at the molecular level.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Guanfu base G in hERG Channel Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum.[1] This class of compounds has generated significant interest for its potential effects on cardiac electrophysiology. The primary known effect of GFG is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1] The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization of the cardiac action potential.[1] Inhibition of this channel can lead to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.[1] Understanding the interaction of GFG with the hERG channel is crucial for evaluating its potential as a therapeutic agent or a cardiotoxic compound.[1]
These application notes provide a summary of the known effects of this compound on the hERG potassium channel and offer detailed protocols for its investigation in electrophysiological studies.
Quantitative Data on hERG Channel Inhibition
The inhibitory effects of this compound on the hERG channel have been quantified using whole-cell patch clamp techniques.[2] For context, comparative data for the more extensively studied Guanfu base A (GFA) are also included.
| Compound | Ion Channel | IC50 | Test System | Reference |
| This compound (GFG) | hERG (Kv11.1) | 17.9 μM | HEK293 Cells | [2] |
| Guanfu base A (GFA) | hERG (Kv11.1) | 1.64 mM | HEK293 Cells | [2] |
Experimental Protocols
This protocol is for determining the effect of this compound on the hERG potassium channel expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, using the whole-cell patch clamp technique.[1][2][3]
Cell Culture and Transfection
-
Cell Line: Use a cell line stably or transiently expressing the hERG channel (e.g., HEK293 or CHO cells).[1][4][5]
-
Culture Conditions: Culture the cells in appropriate media and conditions for the chosen cell line.
-
Transfection (for transient expression):
Solutions
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[1][3]
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[1][3]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[1] The final DMSO concentration in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.
Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp setup with an inverted microscope.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.[1]
-
Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of the microscope.
-
Perfuse the chamber with the external solution.
-
Obtain a giga-ohm seal on a single transfected cell and establish the whole-cell configuration.[1]
-
Clamp the cell membrane potential at a holding potential of -80 mV.[1]
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.[1][6]
-
Record baseline currents in the absence of the compound.[1]
-
Apply different concentrations of this compound to the cell by perfusing the recording chamber.
-
Record steady-state currents at each concentration.
-
Data Analysis
-
Measure the peak amplitude of the hERG tail current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of GFG using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of GFG and I_control is the peak tail current in the control solution.
-
Plot the concentration-response data and fit it to the Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing GFG's cardiac electrophysiology.
Proposed Signaling Pathway of this compound in Cardiac Myocytes
Caption: Proposed signaling pathway for this compound in cardiac myocytes.
Discussion
This compound is a potent blocker of the hERG potassium channel.[1] The provided protocols offer a standardized framework for the detailed investigation of its cardiac electrophysiological properties. The blockade of the hERG channel by GFG is concentration-dependent and results in a reduction of the IKr current, which in turn prolongs the cardiac action potential duration.[2][6] This effect is important to characterize as it can be a mechanism for antiarrhythmic action but also carries a risk of proarrhythmic events.[1] The state-dependent nature of its hERG channel block suggests a complex interaction that requires thorough investigation.[1] Further studies are warranted to explore its effects on other cardiac ion channels and to fully characterize its potential as an antiarrhythmic agent or to assess its cardiotoxic risk profile.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Guanfu Base G: Application Notes and Protocols for CYP2D6 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of Guanfu base G on the cytochrome P450 2D6 (CYP2D6) enzyme. The information is intended to guide researchers in designing and executing robust in vitro experiments to characterize the inhibitory potential of this compound. While most of the detailed inhibitory data available is for the closely related compound, Guanfu base A, these protocols are directly applicable to the study of this compound.
Introduction
This compound is a diterpenoid alkaloid isolated from Aconitum coreanum. It is structurally related to Guanfu base A, a compound that has been identified as a potent and specific inhibitor of CYP2D6.[1][2][3] CYP2D6 is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs.[1][4] Inhibition of CYP2D6 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.[4] Therefore, characterizing the inhibitory potential of new chemical entities like this compound on CYP2D6 is a crucial step in drug development.
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of Guanfu base A against CYP2D6. These values provide a benchmark for studies on this compound.
Table 1: In Vitro Inhibition of CYP2D6 by Guanfu Base A
| System | Substrate | Inhibition Parameter | Value (µM) | Inhibition Type | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan | IC₅₀ | ~0.46 | - | [1] |
| Human Liver Microsomes (HLMs) | - | Kᵢ | 1.20 | Noncompetitive | [1][5] |
| Recombinant Human CYP2D6 (rCYP2D6) | Bufuralol | IC₅₀ | 0.12 | - | [1] |
| Recombinant Human CYP2D6 (rCYP2D6) | - | Kᵢ | 0.37 | Noncompetitive | [1][5] |
Table 2: Species-Specific CYP2D Inhibition by Guanfu Base A
| Species | System | Inhibition Parameter | Value (µM) | Inhibition Type | Reference |
| Monkey | Liver Microsomes | Kᵢ | 0.38 | Competitive | [1][5] |
| Dog | Liver Microsomes | Kᵢ | 2.4 | Competitive | [1][5] |
| Mouse | Liver Microsomes | - | No inhibition | - | [1] |
| Rat | Liver Microsomes | - | No inhibition | - | [1] |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for CYP2D6 activity in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for stock solutions
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes or 96-well plates
-
LC-MS/MS system for analysis
-
Positive control inhibitor (e.g., Quinidine)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a high-concentration stock solution.
-
Prepare a series of working solutions of this compound by serial dilution in the same solvent.
-
Prepare a stock solution of the CYP2D6 substrate and the positive control inhibitor.
-
-
Incubation Mixture Preparation:
-
In microcentrifuge tubes or a 96-well plate, prepare the incubation mixtures containing:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Varying concentrations of this compound or the positive control. Include a vehicle control (solvent only).
-
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
-
Initiate the Reaction:
-
Add the CYP2D6 substrate to each tube/well to initiate the metabolic reaction. The substrate concentration should be at or near its Kₘ value for CYP2D6.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes). This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Determination of Inhibition Type (Kᵢ)
To determine the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive), the IC₅₀ experiment is modified by including multiple concentrations of the CYP2D6 substrate.
Procedure:
-
Follow the protocol for the IC₅₀ determination.
-
Perform the incubations with at least three different concentrations of the CYP2D6 substrate (e.g., 0.5x, 1x, and 2x the Kₘ value).
-
For each substrate concentration, determine the IC₅₀ of this compound.
-
Analyze the data using graphical methods (e.g., Dixon plot or Lineweaver-Burk plot) or non-linear regression analysis to determine the inhibition constant (Kᵢ) and the type of inhibition.
Visualizations
Caption: CYP2D6 metabolic pathway and noncompetitive inhibition by this compound.
Caption: Experimental workflow for in vitro CYP2D6 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Guan-fu base A | 1394-48-5 [chemicalbook.com]
Application of Guanfu Base G in Cardiac Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] It has garnered scientific interest for its activity on cardiac ion channels, which are fundamental to the heart's electrical signaling. Understanding the electrophysiological effects of GFG is crucial for assessing its potential as a therapeutic agent for cardiac arrhythmias or for identifying its cardiotoxic risk profile.
These application notes provide a summary of the known electrophysiological properties of this compound, with a comparative analysis to its analogue, Guanfu base A (GFA). Detailed protocols for key experimental procedures are included to facilitate further research into the cardiac effects of this compound.
Electrophysiological Profile of this compound
The primary known electrophysiological effect of this compound is the potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), which is critical for the repolarization phase (Phase 3) of the cardiac action potential.[1]
Inhibition of the hERG channel by GFG leads to a prolongation of the action potential duration (APD).[1][2] While this can be a mechanism for antiarrhythmic activity, significant hERG blockade also carries a high risk of inducing QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes.[1][3] The blockade of the hERG channel by GFG has been shown to be dependent on the channel's state (open and inactivated) as well as voltage-dependent.[3]
Currently, there is limited publicly available data on the effects of this compound on other cardiac ion channels, such as sodium and calcium channels.[4]
Data Presentation: Inhibitory Effects on Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on the hERG channel. For a comprehensive understanding and to highlight differences in selectivity, comparative data for Guanfu base A are also included.
| Compound | Ion Channel | IC50 (μM) | Test System | Reference |
| This compound (GFG) | hERG (Kv11.1) | 17.9 | HEK293 Cells | [3][5] |
| Guanfu base A (GFA) | hERG (Kv11.1) | 273 | Not Specified | [5][6] |
| Late Sodium Current (INa,L) | 1.57 | Guinea Pig Ventricular Myocytes | [5][6] | |
| Transient Sodium Current (INa,T) | 21.17 | Guinea Pig Ventricular Myocytes | [5][6] | |
| Kv1.5 | >200 (20.6% inhibition at 200 μM) | Not Specified | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs [pubmed.ncbi.nlm.nih.gov]
Guanfu Base G in Neuroscience: Current Research Landscape and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base G (GFG), a recognized chemical compound with CAS number 78969-72-9, has emerged in scientific literature primarily through investigations into its anti-tumor properties.[1] However, a comprehensive review of current research reveals a significant scarcity of data specifically detailing its applications in neuroscience. While some of its known mechanisms of action involve pathways relevant to neurological function, direct studies exploring its efficacy and protocols for use in neurodegenerative disease models or other neurological applications are not yet available. This document summarizes the existing, albeit limited, information on this compound and provides context by examining its better-studied analogue, Guanfu base A, to offer potential avenues for future neuroscience research.
Introduction to this compound
This compound is a natural compound that has been primarily investigated for its potential as an anti-cancer agent.[1] Its primary identified mechanism of action is as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Acetylcholine receptors are crucial in both the central and peripheral nervous systems, and their modulation is a key strategy in treating various neurological and psychiatric disorders. This antagonist activity suggests a potential, though unexplored, role for this compound in neuroscience research.
Known Signaling Pathways
The primary signaling pathway associated with this compound's activity in non-small cell lung cancer (NSCLC) models is the PI3K/Akt/mTOR pathway.[1] Inhibition of this pathway is a critical mechanism for its observed anti-tumor effects, including the induction of apoptosis and autophagy.[1] The PI3K/Akt/mTOR pathway is also deeply implicated in neuronal survival, synaptic plasticity, and has been identified as a therapeutic target in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The potential for this compound to modulate this pathway warrants further investigation within a neuroscience context.
Quantitative Data
Specific quantitative data for this compound in neuroscience applications is not available in the current body of scientific literature. A pharmacokinetic study in rats provides the following parameters, which may be useful for designing future in vivo neuroscience experiments.[3]
| Parameter | Value | Species | Dosing Route |
| Terminal Elimination Half-life | 3.72 h | Rat | Intravenous |
| Total Plasma Clearance | 1.15 L/h/kg | Rat | Intravenous |
| Time to Maximum Concentration (Tmax) | 0.5 h | Rat | Oral |
| Absolute Bioavailability | 83.06% | Rat | Oral |
Insights from Analogue: Guanfu Base A
In contrast to the limited data on this compound, its analogue, Guanfu base A (GFA), has been more extensively studied, particularly for its antiarrhythmic properties.[4][5] GFA's primary molecular targets are the hERG potassium ion channel and the Cytochrome P450 2D6 (CYP2D6) enzyme.[4] While these targets are primarily associated with cardiac function and drug metabolism, the study of GFA provides a methodological framework for the characterization of this compound.
Experimental Protocols
Due to the lack of specific studies, detailed experimental protocols for this compound in neuroscience research cannot be provided. However, based on its known characteristics, the following are suggested starting points for investigation.
In Vitro Protocol: Neuronal Viability Assay
Objective: To determine the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y, PC12).
Principle: An MTT assay can be used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent
-
Solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
In Vivo Protocol: Preliminary Behavioral Screen in Rodents
Objective: To assess the general effects of this compound on locomotor activity and basic behavioral parameters in mice or rats.
Principle: An open field test can be used to assess general activity levels and anxiety-like behavior.
Materials:
-
Adult male C57BL/6 mice or Sprague-Dawley rats
-
This compound formulation for injection (e.g., in saline with a solubilizing agent)
-
Open field arena
-
Video tracking software
Procedure:
-
Acclimation: Acclimate animals to the testing room.
-
Dosing: Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.
-
Testing: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Conclusion and Future Perspectives
The current body of scientific literature on this compound is insufficient to provide detailed application notes and protocols for its use in neuroscience research. Its known activity as a muscarinic acetylcholine receptor antagonist and its modulation of the PI3K/Akt/mTOR pathway suggest that it is a compound of interest for neurological research. Future studies should focus on characterizing its binding profile at neuronal receptors, assessing its efficacy in cell-based and animal models of neurodegenerative diseases, and determining its safety and toxicity profile in the central nervous system. The provided pharmacokinetic data and suggested preliminary experimental protocols offer a starting point for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Traditional Chinese Medicine-derived formulations and extracts modulating the PI3K/AKT pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery of Guanfu Base G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G (GFG) is a C20-diterpenoid alkaloid derived from the lateral roots of Aconitum coreanum. It has garnered interest for its potential therapeutic properties, including anti-inflammatory and analgesic effects. This document provides detailed protocols for the in vivo delivery of this compound via intravenous and oral routes in rodent models, based on currently available data. It also presents key pharmacokinetic parameters and discusses potential mechanisms of action to guide in vivo research.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats After a Single Dose.
| Parameter | Intravenous (IV) | Oral |
| Dose | 5 mg/kg[1] | Not Specified |
| Terminal Elimination Half-Life (t1/2) | 3.72 hours[2] | - |
| Time to Maximum Concentration (Tmax) | - | 0.5 hours[2] |
| Total Plasma Clearance | 1.15 L/h/kg[2] | - |
| Absolute Bioavailability | - | 83.06%[2] |
Table 2: Analytical Method Details for Quantification in Rat Plasma.
| Parameter | Value |
| Analytical Method | LC-ESI-MS[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Lower Limit of Detection (LOD) | 0.3 ng/mL[1] |
| Linearity Range | 1-2000 ng/mL[1][2] |
Signaling Pathways
While the precise signaling pathway for this compound is still under investigation, related compounds from Aconitum coreanum have been shown to exert their effects through pathways involved in inflammation and oxidative stress. One such proposed pathway is the NF-κB signaling cascade.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Rats
This protocol details the procedure for a single bolus intravenous injection of this compound in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, ddH₂O)
-
Sterile syringes (1 mL) with 25-27G needles
-
Rat restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol swabs
-
Gauze pads
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a suggested vehicle composition is DMSO, PEG300, Tween 80, and sterile water. A common ratio to improve solubility and stability for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
The final concentration should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the rats, ensuring the injection volume does not exceed 5 mL/kg for a bolus injection.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
To facilitate visualization of the tail veins, warm the tail using a heat lamp or by placing the rat on a warming pad for a few minutes. Ensure the temperature does not cause distress or burns.
-
Place the rat in a suitable restrainer to secure the animal and provide access to the tail.
-
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Wipe the injection site with a 70% isopropyl alcohol swab and allow it to dry.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Successful entry into the vein may be confirmed by a "flash" of blood in the needle hub.
-
Slowly inject the formulated this compound. Observe for any signs of swelling at the injection site, which would indicate a subcutaneous leak.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions for at least 10-15 minutes.
-
Protocol 2: Oral Gavage Administration in Rats
This protocol describes the administration of this compound directly into the stomach of a rat using a gavage needle.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Sterile syringes
-
Appropriately sized gavage needle for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Scale for weighing animals
Procedure:
-
Formulation Preparation:
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.
-
Suspend the required amount of this compound in the 0.5% CMC-Na solution to achieve the desired final concentration. Ensure the suspension is homogenous before administration.
-
-
Animal and Gavage Needle Preparation:
-
Weigh the rat to calculate the correct volume to be administered. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.
-
Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the appropriate insertion depth. Mark the needle to avoid over-insertion.
-
-
Administration Procedure:
-
Securely restrain the rat to prevent movement. The head and neck should be gently extended to create a straight line to the esophagus.
-
Insert the gavage needle into the mouth, passing it gently over the tongue towards the back of the throat.
-
Allow the rat to swallow the tip of the needle, then advance it smoothly into the esophagus to the predetermined depth. There should be no resistance. If resistance is met, withdraw and reposition.
-
Administer the suspension slowly and steadily.
-
Once the full dose is delivered, gently remove the gavage needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and observe for any signs of respiratory distress or discomfort for 5-10 minutes.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound.
References
Application Note: Quantitative Determination of Guanfu Base G using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Guanfu base G in biological matrices. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.
Introduction
This compound (GFG) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] Due to its pharmacological properties, there is a growing interest in understanding its pharmacokinetics and metabolism. A robust and sensitive analytical method is crucial for the accurate quantification of GFG in biological samples. This application note provides a detailed protocol for an LC-MS/MS method that has been successfully applied to pharmacokinetic studies in rats.[2][3][4]
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample in an Eppendorf tube, add 20 µL of the internal standard (IS) solution (e.g., phenoprolamine hydrochloride at 5 µg/mL or phenacetin).[2][3]
-
Add 40 µL of saturated sodium carbonate (Na₂CO₃) solution.[2]
-
Vortex the sample for 3 minutes.[2]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for another 3 minutes for extraction.[2]
-
Centrifuge the sample at 3000 × g for 5 minutes.[2]
-
Transfer 0.5 mL of the upper organic layer to a new Eppendorf tube.[2]
-
Evaporate the solvent to dryness under vacuum at 30°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | Shimadzu C18 (150 x 2.0 mm, 5 µm) or Acquity UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm)[2][3] |
| Mobile Phase | Gradient elution with 0.2% acetic acid in water and acetonitrile (B52724) (30:70, v/v) or Methanol and ultrapure water[2][3] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Not specified |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Precursor → Product Ion (this compound) | m/z 472.26 → m/z 310.03[3] |
| Precursor → Product Ion (IS - Phenacetin) | m/z 180.00 → m/z 109.99[3] |
Results and Discussion
The developed LC-MS/MS method demonstrates good linearity, sensitivity, precision, and accuracy for the quantification of this compound in rat plasma.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 1 - 200 ng/mL or 5 - 2000 ng/mL | [3][4] |
| Correlation Coefficient (r) | > 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| Limit of Detection (LOD) | 0.3 ng/mL or 1 ng/mL | [2][3] |
| Intra-day Precision (%RSD) | < 10.97% | [3] |
| Inter-day Precision (%RSD) | < 10.97% | [3] |
| Accuracy (Relative Error) | 95.4% to 103.6% | [3] |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantitative determination of this compound in biological matrices. The protocol is straightforward and has been successfully validated, making it suitable for pharmacokinetic and other research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of this compound and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Guanfu Base G in Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base G is a novel compound with therapeutic potential that necessitates a thorough evaluation of its drug-drug interaction (DDI) profile to ensure patient safety and efficacy during co-administration with other medications. This document provides a comprehensive overview of the recommended in vitro and in vivo studies to characterize the DDI potential of this compound, including its effects on major drug-metabolizing enzymes and drug transporters. The following protocols and application notes are intended to guide researchers in designing and executing pivotal DDI studies.
I. In Vitro Cytochrome P450 (CYP) Inhibition and Induction Studies
A critical step in assessing DDI potential is to determine if this compound inhibits or induces the activity of key cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[1][2][3][4]
A. Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[5]
Experimental Protocol:
-
Materials:
-
Human liver microsomes (pooled)
-
This compound (test compound)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a series of concentrations of this compound.
-
In a 96-well plate, pre-incubate human liver microsomes with this compound or a positive control inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable nonlinear regression model.
-
Data Presentation:
Table 1: Inhibitory Potential (IC50) of this compound on Human Cytochrome P450 Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | > 100 | Furafylline | 0.2 |
| CYP2C9 | Diclofenac | 75.3 | Sulfaphenazole | 0.5 |
| CYP2C19 | S-Mephenytoin | 45.1 | Ticlopidine | 1.2 |
| CYP2D6 | Dextromethorphan | > 100 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 22.8 | Ketoconazole | 0.02 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Workflow for CYP450 Inhibition Assay:
B. Cytochrome P450 Induction Assay
Objective: To assess the potential of this compound to induce the expression of major human CYP isoforms (e.g., CYP1A2, CYP2B6, and CYP3A4) using primary human hepatocytes.
Experimental Protocol:
-
Materials:
-
Cryopreserved primary human hepatocytes from at least three donors.
-
Hepatocyte culture medium.
-
This compound.
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4).
-
RNA isolation reagents and qRT-PCR system.
-
CYP-specific probe substrates and LC-MS/MS system for activity assays.
-
-
Procedure:
-
Thaw and plate primary human hepatocytes.
-
After a recovery period, treat the cells with various concentrations of this compound, positive controls, or vehicle for 48-72 hours.
-
For mRNA analysis: Harvest the cells, isolate RNA, and perform qRT-PCR to quantify the mRNA levels of the target CYP genes.
-
For enzyme activity analysis: Incubate the treated cells with a cocktail of CYP-specific probe substrates and measure the formation of their respective metabolites by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
-
Determine the EC50 (the concentration of this compound that causes 50% of the maximal induction) and the maximum induction (Emax).
-
Data Presentation:
Table 2: Induction Potential of this compound on Human Cytochrome P450 Isoforms in Primary Human Hepatocytes
| CYP Isoform | Parameter | This compound | Positive Control |
| CYP1A2 | EC50 (µM) | > 50 | Omeprazole (10 µM) |
| Emax (Fold Induction) | 1.2 | 15 | |
| CYP2B6 | EC50 (µM) | > 50 | Phenobarbital (500 µM) |
| Emax (Fold Induction) | 1.5 | 20 | |
| CYP3A4 | EC50 (µM) | 15.7 | Rifampicin (10 µM) |
| Emax (Fold Induction) | 8.3 | 25 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
II. In Vitro Drug Transporter Interaction Studies
Evaluating the interaction of this compound with key uptake and efflux drug transporters is crucial to predict potential DDIs related to drug absorption, distribution, and elimination.[6]
Objective: To determine if this compound is a substrate or inhibitor of important drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), and Organic Cation Transporter 2 (OCT2).
Experimental Protocol (General):
-
Materials:
-
Cell lines overexpressing the transporter of interest (e.g., MDCKII-MDR1 for P-gp, Caco-2 for BCRP, HEK293-OATP1B1 for OATP1B1).
-
This compound.
-
Known substrates and inhibitors of the transporters.
-
Scintillation fluid and counter or LC-MS/MS system.
-
-
Procedure (Inhibition Assay):
-
Culture the cells on permeable supports (for efflux transporters) or in plates (for uptake transporters).
-
Incubate the cells with a known probe substrate of the transporter in the presence and absence of various concentrations of this compound.
-
Measure the transport of the probe substrate.
-
-
Procedure (Substrate Assay):
-
Measure the transport of radiolabeled or unlabeled this compound across a monolayer of cells with and without a specific inhibitor of the transporter.
-
Calculate the efflux or uptake ratio.
-
Data Presentation:
Table 3: Interaction of this compound with Key Drug Transporters
| Transporter | Assay Type | Probe Substrate/Inhibitor | Result (IC50 or Efflux Ratio) |
| P-gp (MDR1) | Inhibition | Digoxin | IC50 = 18.5 µM |
| Substrate | - | Efflux Ratio = 3.2 | |
| BCRP | Inhibition | Prazosin | IC50 > 50 µM |
| Substrate | - | Efflux Ratio = 1.1 | |
| OATP1B1 | Inhibition | Estradiol-17β-glucuronide | IC50 = 35.2 µM |
| OCT2 | Inhibition | Metformin | IC50 > 100 µM |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathway for Transporter-Mediated DDI:
III. In Vivo Pharmacokinetic Studies in Animal Models
Following in vitro characterization, in vivo studies are essential to understand the pharmacokinetic profile of this compound and its potential for DDIs in a whole organism. A pharmacokinetic study of this compound in rats has been conducted, providing initial parameters.[7]
Objective: To determine the pharmacokinetic parameters of this compound in an animal model (e.g., Sprague-Dawley rats) and to investigate the effect of co-administered drugs on its pharmacokinetics.
Experimental Protocol:
-
Dosing:
-
Administer this compound intravenously (i.v.) and orally (p.o.) to different groups of rats to determine its absolute bioavailability.[7]
-
For DDI studies, co-administer this compound with a known inhibitor or inducer of a metabolic pathway identified in the in vitro studies.
-
-
Sample Collection: Collect blood samples at various time points post-dosing.[8]
-
Sample Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.
Data Presentation:
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Bioavailability (%) |
| IV | 10 | 1850 | 0.08 | 2540 | 3.72 | 1.15 | - |
| PO | 20 | 1230 | 0.5 | 4215 | 4.10 | - | 83.06 |
Data adapted from a study by Li et al. (2014)[7].
Table 5: Effect of a Co-administered CYP3A4 Inhibitor (Ketoconazole) on the Pharmacokinetics of this compound in Rats
| Treatment | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound alone | 1230 | 0.5 | 4215 |
| This compound + Ketoconazole | 2450 | 1.0 | 9870 |
Note: The data in this table is hypothetical and for illustrative purposes only.
IV. Clinical Drug-Drug Interaction Studies
Based on the findings from in vitro and preclinical in vivo studies, well-designed clinical DDI studies are necessary to confirm the interaction potential in humans.[6][9]
Objective: To evaluate the effect of a potent inhibitor or inducer on the pharmacokinetics of this compound, and reciprocally, the effect of this compound on the pharmacokinetics of a sensitive substrate drug.
Study Design (Example):
-
Design: Open-label, two-period, fixed-sequence study in healthy volunteers.
-
Period 1: Administer a single dose of this compound and collect pharmacokinetic samples.
-
Period 2: Administer a potent CYP3A4 inhibitor (e.g., itraconazole) for several days to achieve steady-state, then co-administer a single dose of this compound. Collect pharmacokinetic samples.
-
Primary Endpoint: Compare the AUC and Cmax of this compound in the presence and absence of the inhibitor.
Logical Framework for DDI Assessment:
Conclusion
A systematic evaluation of the drug-drug interaction potential of this compound is paramount for its safe clinical development. The protocols and application notes provided herein offer a framework for conducting the necessary in vitro and in vivo studies. The findings from these studies will inform the design of clinical trials and provide essential information for drug labeling and safe use in patients.
References
- 1. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 and P-Glycoprotein-Mediated Interactions Involving African Herbs Indicated for Common Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Interactions between Cardiovascular Medicines and Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 enzyme mediated herbal drug interactions (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and Clinical Evaluation of Potential Interactions of Bemnifosbuvir with Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study design considerations to assess the impact of potential drug–drug interactions in first‐in‐human studies in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Guanfu Base G in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting variability in animal studies involving Guanfu base G. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guides
Issue: High Inter-Animal Variability in Efficacy Studies
Question: We are observing significant differences in the therapeutic effect of this compound between individual animals within the same treatment group. What are the potential causes and how can we address this?
Answer: High inter-animal variability is a common challenge in preclinical studies with natural products like this compound. This variability can stem from several factors related to the animal model, experimental procedures, and the compound itself. A systematic approach to identifying and mitigating these factors is crucial.
Troubleshooting Workflow for High Efficacy Variability
Caption: Troubleshooting workflow for efficacy variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Animal Model | Genetic Variation: Use well-defined, isogenic strains of animals to minimize genetic drift. If using outbred stocks, ensure proper randomization. Age and Sex: Ensure that animals in all groups are age- and sex-matched. Hormonal cycles in females can influence drug metabolism and response. Health Status: Use only healthy animals and screen for underlying health conditions that could affect the experimental outcome. |
| Dosing and Administration | Formulation Inconsistency: Ensure this compound is properly solubilized or suspended in the vehicle. Prepare fresh formulations for each experiment and verify homogeneity.[1] Inaccurate Dosing: Calibrate all dosing equipment regularly. Use precise techniques for oral gavage or injections to ensure each animal receives the intended dose.[1] Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) significantly impacts bioavailability. Ensure the administration technique is consistent across all animals and experimenters.[1] |
| Environmental Factors | Housing Conditions: Standardize housing density, bedding material, and enrichment. Variations can lead to stress, which may alter physiological responses.[1] Diet and Water: Provide a consistent diet and free access to water. Changes in diet can affect drug-metabolizing enzymes. Circadian Rhythm: Perform experiments at the same time of day to minimize the influence of circadian variations in physiology and drug metabolism.[1] |
Issue: Inconsistent Pharmacokinetic (PK) Profiles
Question: We are observing significant variability in the plasma concentrations of this compound in our pharmacokinetic studies. What could be causing this and how can we improve consistency?
Answer: Pharmacokinetic variability can obscure the true absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Addressing sources of this variability is critical for accurate PK modeling and dose selection for efficacy studies.
Troubleshooting Workflow for Pharmacokinetic Variability
Caption: Troubleshooting workflow for PK variability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Bioanalytical Method | Method Validation: Ensure your LC-MS/MS or other analytical method is fully validated for accuracy, precision, linearity, and selectivity in the matrix of interest (e.g., plasma, tissue homogenate).[2] Sample Stability: Confirm the stability of this compound in the biological matrix under the collection, processing, and storage conditions used. |
| Sample Collection | Timing: Adhere strictly to the predetermined time points for blood or tissue collection. Blood Collection Technique: Use a consistent site and technique for blood collection to avoid contamination or hemolysis. |
| Animal-Related Factors | Fasting Status: Food can significantly affect the absorption of orally administered drugs. Ensure animals are fasted for a consistent period before dosing, if appropriate for the study design. Species and Strain Differences: Be aware that drug metabolism can vary significantly between species and even between different strains of the same species. For instance, the related compound Guanfu base A shows different inhibitory effects on CYP2D6 in various species.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the mechanism of action for this compound is not fully elucidated, it is believed to be similar to related guanidine (B92328) compounds, which act as inhibitors of voltage-gated potassium (Kv) channels.[1] Specifically, this compound has been shown to be a potent blocker of the hERG (human ether-a-go-go-related gene) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes.[3][4] Inhibition of IKr leads to a prolongation of the cardiac action potential, which is a mechanism for antiarrhythmic effects but can also pose a risk of proarrhythmia.[4][5]
Signaling Pathway of this compound in Cardiac Myocytes
Caption: Proposed signaling pathway of this compound.
Q2: How does the potency of this compound compare to the related compound Guanfu base A?
A2: this compound is a significantly more potent inhibitor of the hERG potassium channel than Guanfu base A. This difference in potency is important to consider when designing experiments and interpreting results.
Comparative Inhibitory Activity on Cardiac Ion Channels
| Compound | Ion Channel | IC50 | Species | Reference |
| This compound | hERG (Kv11.1) | 17.9 µM | Human (HEK293 cells) | [6] |
| Guanfu base A | hERG (Kv11.1) | 1.64 mM | Human (HEK293 cells) | [6] |
| Guanfu base A | Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig | [7] |
| Guanfu base A | Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig | [7] |
Q3: What are the key pharmacokinetic parameters of this compound in rats?
A3: Pharmacokinetic studies in rats provide valuable information on the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters of this compound and Related Compounds
| Compound | Animal Model | Route | T½ (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) | Reference |
| This compound | Rat | IV | 3.72 | 1.15 | - | - | [8] |
| This compound | Rat | Oral | - | - | - | 83.06 | [8] |
| Guanfu base A | Dog | IV | 13.5 (β-phase) | 0.14 | 0.37 (Vc) | - | [9] |
| Guanfu base I | Rat | IV | 2.49 | 1.46 | - | - | [10][11] |
| Guanfu base I | Rat | Oral | - | - | - | 71.31 | [10][11] |
T½: Half-life; CL: Clearance; Vd: Volume of distribution; Vc: Volume of the central compartment.
Q4: Can you provide a starting point for formulating this compound for animal studies?
A4: this compound has low aqueous solubility, which requires specific formulation strategies for in vivo administration. The choice of vehicle will depend on the route of administration.
Example Formulations for this compound
| Route of Administration | Vehicle | Preparation Example |
| Oral (Suspension) | 0.5% CMC-Na (Carboxymethylcellulose sodium) | To prepare a 2.5 mg/mL suspension, dissolve 0.5 g of CMC-Na in 100 mL of deionized water. Add 250 mg of this compound and mix thoroughly. |
| Intravenous (Solution/Suspension) | 10% DMSO, 90% Corn oil | To prepare a 2.5 mg/mL solution, first prepare a 25 mg/mL stock solution of this compound in DMSO. Add 100 µL of the stock solution to 900 µL of corn oil and mix well. |
Note: These are example formulations and may require optimization for your specific experimental conditions.
Experimental Protocols
Aconitine-Induced Arrhythmia Model in Rats
This protocol is designed to assess the antiarrhythmic potential of this compound in an established rat model of chemically induced arrhythmia.
Experimental Workflow
Caption: Workflow for aconitine-induced arrhythmia model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Urethane (B1682113) anesthesia
-
Aconitine solution (5 µg/mL in saline)
-
This compound formulation
-
ECG recording system
-
Infusion pump
-
Jugular vein catheter
Procedure:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).[2]
-
Surgically implant a catheter into the right jugular vein for drug administration.[2][3]
-
Connect the animal to the ECG recording system and record a stable baseline ECG for at least 20 minutes.[2]
-
Administer this compound or vehicle control through the jugular vein catheter.
-
After a predetermined pretreatment time, begin a continuous infusion of aconitine at a rate of 5 µg/kg/min.[3]
-
Continuously monitor the ECG for the onset of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
The primary endpoints are the time to onset of arrhythmia and the duration of arrhythmias within a set observation period.
Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
This protocol details the electrophysiological assessment of this compound's inhibitory effect on the hERG potassium channel expressed in HEK293 cells.
Procedure:
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel.
-
Electrophysiology:
-
Use a whole-cell patch-clamp technique to record hERG currents.
-
The external solution should contain (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).
-
The internal (pipette) solution should contain (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2).
-
-
Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing pulse to -50 mV to measure the tail current.
-
-
Drug Application: Apply increasing concentrations of this compound to the cells and record the corresponding inhibition of the hERG current.
-
Data Analysis: Construct a concentration-response curve to determine the IC50 value of this compound for hERG channel inhibition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]
- 3. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of guanfu base A hydrochloride in plasma by LC-MS method and its pharmacokinetics in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of guanfu base I, an active metabolite of guanfu base A, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of guanfu base I, an active metabolite of guanfu base A, in rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Technical Support Center: Optimizing Guanfu Base G Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Guanfu base G concentration for their cell-based assays.
General Information
Note on Nomenclature: Initial literature searches for "this compound" yield limited specific data. It is possible that this is a typographical error, and the intended compound is the more extensively studied "Guanfu base A" (GFA), an antiarrhythmic alkaloid from Aconitum coreanum.[1] This guide will provide general principles for optimizing compound concentration in cell assays and will use data for Guanfu base A as a reference where applicable, with the explicit understanding that direct extrapolation may not be possible due to potential structural and activity differences.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of this compound?
A1: The first step is to perform a dose-response analysis to determine the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target effects and cytotoxicity.[2] This typically involves treating your cells with a serial dilution of the compound.[2]
Q2: How do I select a starting concentration range for my dose-response experiment?
A2: If no prior data is available for this compound, you can look at related compounds. For example, Guanfu base A has been shown to have an IC50 of 1.57 ± 0.14 μmol/L for the late sodium current (INa,L) in guinea pig ventricular myocytes.[3] For cytotoxicity, a broad range starting from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) is often used in initial screens.
Q3: What are some common assays to determine the effect of this compound on cell viability?
A3: Standard cell viability assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay measuring metabolic activity, and CellTiter-Glo®, a luminescence-based assay.[2] These assays will help you determine the cytotoxic concentration of the compound and calculate an IC50 (half-maximal inhibitory concentration) value.[2][4]
Q4: What is the known mechanism of action of this compound?
A4: While specific details on this compound's mechanism are not extensively published, related guanidine (B92328) compounds are known to act as inhibitors of voltage-gated potassium (Kv) channels.[5] Guanfu base A, a related compound, selectively inhibits the late sodium current (INa,L), which is a crucial aspect of the cardiac action potential.[1][3] It has also been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[1] Some studies on this compound suggest it may act as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and affect the PI3K/Akt/mTOR signaling pathway.[2]
Troubleshooting Guide
Issue 1: High cell toxicity observed at expected effective concentrations.
-
Possible Cause: Off-target effects of the compound leading to cytotoxicity.[2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity to identify the concentration at which 50% of cells are no longer viable. Use concentrations well below this for your functional assays.[2]
-
Use Control Cell Lines: If possible, use cell lines that do not express the target of interest to distinguish between on-target and off-target effects.[2]
-
Optimize Incubation Time: Shorten the incubation time with this compound to see if the desired effect can be observed before significant cytotoxicity occurs.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Variability in cell culture conditions or compound preparation.[2]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistency in cell passage number, seeding density, and growth phase.[2][6][7] Only use healthy, viable cells for your experiments.[7]
-
Fresh Compound Preparation: Prepare fresh solutions of this compound for each experiment from a well-characterized stock.[2]
-
Pipetting Technique: Ensure accurate and consistent pipetting, as this is a major source of experimental error.[7]
-
Issue 3: Observed phenotype does not align with the expected on-target effects.
-
Possible Cause: The predominant effect at the concentration used is an off-target effect.[2]
-
Troubleshooting Steps:
-
Re-evaluate Dose-Response: You may be using a concentration that is too high. Try a lower concentration range.
-
Use a Positive Control: If available, use a well-characterized agonist or antagonist for your target to confirm the expected phenotype in your assay system.[2]
-
Consider Rescue Experiments: If a specific off-target is suspected, you can try to "rescue" the phenotype by co-administering a known antagonist for that off-target.[2]
-
Data Presentation
Table 1: IC50 Values for Guanfu Base A (GFA) on Various Ion Channels
| Target Ion Channel | IC50 Value | Cell Type | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 µmol/L | Guinea Pig Ventricular Myocytes | [3] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 µmol/L | Guinea Pig Ventricular Myocytes | [3] |
| hERG Current (IHERG) | 273 ± 34 µmol/L | Not Specified | [3] |
| hERG Channel | 17.9 µM | Not Specified | [8] |
Note: This data is for Guanfu base A and should be used as a reference for this compound with caution.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound Using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound, which is a crucial first step in optimizing its concentration for cell-based assays.[1]
1. Cell Seeding:
- Seed cells (e.g., HEK293, H9c2, or your cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
- Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).[2]
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.[1]
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
3. MTT Assay:
- After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.[1]
- Carefully remove the medium.[1]
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.[1]
4. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.[1]
- Calculate cell viability as a percentage of the vehicle control.[1]
- Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.[2]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
Guanfu Base G Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Guanfu base G in various solvents. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: For long-term storage, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Based on data from its analogue, Guanfu base A, stock solutions in DMSO can be expected to be stable for up to 1 month at -20°C and up to 6 months at -80°C when stored in sealed, light-protected vials. For immediate use in aqueous-based in vitro assays, a freshly prepared stock in DMSO is recommended.
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to find the maximum soluble concentration.
-
Increase the percentage of co-solvent: For in vivo studies, co-solvent systems are often necessary. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro assays, ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Use sonication or gentle heating: These techniques can aid in the dissolution of the compound. However, be cautious with heating as it can accelerate degradation.
-
Adjust the pH: The solubility of alkaloids can be pH-dependent. This compound, being a basic compound, will be more soluble in acidic aqueous solutions where it can form a salt.
Q3: What are the primary factors that can cause this compound to degrade in solution?
A: Like many diterpenoid alkaloids, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester functional group in the this compound structure is prone to hydrolysis, especially under acidic or basic conditions.[1] This process can be accelerated by increased temperature.
-
Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.
-
Photodegradation: Exposure to UV or even visible light can induce degradation.[2] It is crucial to protect solutions of this compound from light.
-
Temperature: Elevated temperatures will accelerate all degradation reactions. Therefore, storing solutions at low temperatures is recommended.
Q4: How should I store my this compound solutions to ensure maximum stability?
A: To maximize the stability of your this compound solutions, follow these guidelines:
-
Solid Form: Store the solid powder at 4°C, sealed, and protected from moisture and light.
-
Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Ensure vials are tightly sealed to prevent water absorption by DMSO.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. Due to the potential for hydrolysis, long-term storage of this compound in aqueous buffers is not recommended without specific stability testing.
This compound Stability Data
The following table provides estimated stability data and recommended storage conditions for this compound in common laboratory solvents. This information is derived from data on analogous compounds and general principles of alkaloid stability. It is strongly recommended to perform your own stability studies for your specific experimental conditions.
| Solvent | Recommended Storage Temperature | Estimated Stability (for stock solutions) | Notes |
| DMSO | -20°C / -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Best choice for long-term storage. Protect from moisture and light. |
| Ethanol | -20°C | Up to 2 weeks | Prone to esterification or transesterification over long periods. Prepare fresh. |
| Methanol | -20°C | Up to 2 weeks | Similar to ethanol, potential for ester-related reactions. Prepare fresh. |
| Acetonitrile (B52724) | -20°C | Up to 1 month | Generally more inert than alcohols. Good for analytical standards. |
| Aqueous Buffers (pH 4-6) | 4°C | < 24 hours | Risk of hydrolysis. Prepare fresh before use. |
| Aqueous Buffers (pH <4 or >7) | 4°C | Not Recommended | Increased risk of acid or base-catalyzed hydrolysis.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions, as recommended by ICH guidelines.[3][4]
Materials:
-
This compound solution (e.g., 1 mg/mL in acetonitrile or a suitable solvent mixture)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen peroxide (H₂O₂) (for oxidation)
-
Water bath or oven (for thermal stress)
-
Photostability chamber (for photolytic stress)
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at room temperature for a predetermined time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature, protected from light, for a predetermined time.
-
Thermal Degradation: Place a vial of the this compound solution in an oven at a high temperature (e.g., 70°C) for a predetermined time. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose a vial of the this compound solution to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[2] Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 3). Aim for 5-20% degradation of the parent compound for meaningful results.[3]
Protocol 3: General Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector (or PDA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all compounds.
Method Parameters (starting point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maxima of this compound (e.g., 200-400 nm) and select an appropriate wavelength for monitoring.
Procedure:
-
Prepare samples from the forced degradation study and unstressed controls.
-
Inject the samples into the HPLC system.
-
Analyze the resulting chromatograms to ensure that the peaks for any degradation products are well-resolved from the peak for the parent this compound.
-
The method is considered "stability-indicating" if it can accurately quantify the decrease in the concentration of this compound and the increase in the concentration of its degradation products without peak co-elution.
Visualizations
References
Troubleshooting inconsistent results with Guanfu base G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and optimizing their experiments involving Guanfu base G.
A critical point to note is the potential for nomenclature confusion in existing literature. Some research suggests that "this compound" may be a typographical error for "Guanfu base A (GFA)". Researchers should exercise caution and consider this possibility when designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary effect?
A1: this compound is a diterpenoid alkaloid isolated from the root of Aconitum coreanum.[1] Its primary known effect is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac action potential repolarization.[1]
Q2: Why am I seeing significant variability in the therapeutic effect of this compound in my animal studies?
A2: Inter-animal variability can stem from several factors, including species-specific metabolism of Guanfu compounds, genetic variations within the animal strain, and differences in age and sex, which can influence drug metabolism and elimination.[2] Environmental factors such as housing conditions, diet, and stress levels can also impact physiological responses to the compound.[2]
Q3: Are there any known signaling pathways affected by this compound?
A3: Yes, some studies suggest that the effects of this compound may be mediated through the PI3K/Akt/mTOR signaling pathway.[3] Inhibition of this pathway is thought to contribute to its potential anti-tumor effects.[3]
Q4: I can't find any published IC50 values for this compound in cancer cell lines. Why?
A4: Extensive searches of scientific databases have not yielded studies that specifically detail the in vitro effects of this compound on cell lines.[4] Therefore, quantitative data such as IC50 values, apoptosis rates, or cell cycle distribution are not currently available.[4] While research exists for related alkaloids from the Aconitum genus, these findings cannot be directly extrapolated to this compound due to potential variations in biological activity arising from minor structural differences.[4]
Troubleshooting Guide: Inconsistent Experimental Results
This guide provides a structured approach to identifying and mitigating common sources of inconsistency in experiments with this compound.
Issue 1: High variability in electrophysiology recordings.
-
Question: My patch-clamp recordings of hERG channel blockade by this compound are inconsistent between cells. What could be the cause?
-
Answer: Inconsistency in patch-clamp recordings can arise from several sources. Ensure the following are standardized:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a high-concentration stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.[1]
-
Giga-ohm Seal: Ensure a stable giga-ohm seal is formed before establishing the whole-cell configuration.[1]
-
Voltage Protocol: Apply the depolarizing and repolarizing pulses consistently for each recording.[1]
-
Issue 2: Inconsistent results in cell viability assays.
-
Question: I am observing high variability in my MTT assay results when treating cells with this compound. How can I troubleshoot this?
-
Answer: To improve the consistency of your cell viability assays, consider the following:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate.
-
Compound Stability: this compound solutions should be freshly prepared for each experiment to avoid degradation.
-
Incubation Time: Use consistent incubation times for both compound treatment and MTT reagent.
-
Vehicle Control: Include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent on cell viability.
-
Issue 3: Discrepancies between in vitro and in vivo results.
-
Question: My in vitro results with this compound are not translating to my animal models. What could be the reason?
-
Answer: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider these factors:
-
Pharmacokinetics: The route of administration (e.g., oral, intravenous) significantly impacts the bioavailability and metabolism of the compound.[2]
-
Metabolism: The metabolism of Guanfu base compounds can vary significantly between species. For example, a related compound, Guanfu base A, shows different inhibitory effects on CYP2D6 in humans versus rodents.[2]
-
Off-Target Effects: this compound may have off-target effects in a complex biological system that are not apparent in isolated cell cultures.
-
Summary of Potential Sources of Inconsistency
| Source of Inconsistency | Recommended Solution | Reference |
| Animal Model | Use genetically well-defined animal strains. Match study groups for age and sex. | [2] |
| Dosing and Administration | Standardize the route of administration and ensure the formulation and vehicle are consistent. | [2] |
| Experimental Conditions | Maintain consistent housing conditions, diet, and light-dark cycles. Minimize animal stress. | [2] |
| Compound Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. | [1] |
| Cell Culture Conditions | Standardize cell passage number, seeding density, and treatment duration. | [3] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents
This protocol is adapted for the investigation of this compound's effect on hERG potassium channels expressed in a suitable cell line (e.g., HEK293).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the hERG channel.
- Plate cells on coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[1]
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[1]
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Make fresh serial dilutions in the external solution on the day of the experiment.[1]
3. Electrophysiological Recording:
- Place a coverslip in a recording chamber on an inverted microscope.
- Fabricate patch pipettes with a resistance of 2-5 MΩ.
- Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.[1]
- Record baseline currents, then perfuse the chamber with external solution containing various concentrations of this compound and record the steady-state block.[1]
4. Data Analysis:
- Measure the peak tail current amplitude during the repolarizing step to -50 mV.[1]
- Plot the percentage of current inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium from a stock solution.
- Treat cells with various concentrations of the compound for 24, 48, and 72 hours.[3] Include a vehicle-only control.[3]
3. Viability Assay:
- Add MTT reagent to each well and incubate for 3-4 hours.
- Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the vehicle control.
- Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.[3]
Visualizations
A general workflow for troubleshooting inconsistent experimental results.
The proposed inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Guanfu Base G Bioavailability in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Guanfu base G (GFG) in rodent models. While studies have reported high oral bioavailability of GFG in rats, its inherent poor aqueous solubility can present significant experimental challenges. This guide addresses these issues and offers potential formulation strategies to enhance solubility and ensure consistent results.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous vehicle for an oral gavage study in rats. Why is this happening?
A1: this compound, like many diterpenoid alkaloids, has poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in low concentration and incomplete dissolution. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your final aqueous experimental medium.
Q2: Literature reports suggest a high oral bioavailability (around 83%) for this compound in rats, yet my in-house results are much lower and more variable. What could be the reason?
A2: The high reported bioavailability of this compound was likely achieved under specific experimental conditions, possibly using a co-solvent system to ensure complete dissolution before administration. Variability in your results could stem from incomplete dissolution of GFG in your vehicle, leading to inconsistent dosing and absorption. The poor solubility of GFG is a known issue that can hinder its clinical application.
Q3: What are some common formulation strategies to address the poor solubility of this compound for in vivo studies?
A3: For preclinical oral administration in rodents, a common and effective approach is to use a co-solvent system. A typical formulation might consist of DMSO, PEG300, Tween-80, and saline or phosphate-buffered saline (PBS). Additionally, more advanced formulation strategies like solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS) can be explored to improve solubility and dissolution, which may, in turn, enhance bioavailability and reduce variability.
Q4: Is it necessary to improve the bioavailability of this compound if it's already reported to be high?
A4: While the absolute bioavailability of a pre-dissolved solution of this compound is high, the term "bioavailability" in a practical sense is also linked to the drug's ability to be effectively absorbed from a solid dosage form or a simple suspension. Improving the solubility and dissolution rate of GFG through formulation strategies can lead to more consistent and predictable absorption, reduce inter-individual variability in your animal studies, and is a critical step for future clinical development.
Q5: Are there similar compounds to this compound where bioavailability has been successfully improved?
A5: Yes, for Guanfu base I (GFI), a related C20-diterpenoid alkaloid with poor aqueous solubility and low oral bioavailability, a solid dispersion formulation was developed. This approach significantly improved the dissolution rate and increased the relative oral bioavailability by 2.8-fold compared to the free compound. This demonstrates the potential of formulation strategies for this class of compounds.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Vehicle
Symptoms:
-
Cloudiness or visible particles in the final dosing solution.
-
Inconsistent results in animal studies.
Workflow for Troubleshooting Insolubility:
Preventing degradation of Guanfu base G in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Guanfu base G in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. Like many complex natural products, especially those containing ester functional groups, this compound is susceptible to chemical degradation in solution. This degradation can lead to a loss of potency, the formation of impurities, and potentially altered pharmacological or toxicological profiles, thereby affecting experimental reproducibility and the integrity of research data.
Q2: What are the primary pathways through which this compound is likely to degrade in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a diterpenoid alkaloid with ester moieties, the primary degradation pathways are predicted to be:
-
Hydrolysis: The ester linkages in the this compound molecule are susceptible to cleavage, particularly under alkaline or acidic conditions, yielding a carboxylic acid and an alcohol. This is a common degradation route for many Aconitum alkaloids.[1][2][3][4][5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the alteration of the chemical structure of many alkaloids.[6][7]
-
Oxidation: The complex structure of this compound may be sensitive to oxidation, especially if exposed to air (oxygen), peroxides, or certain metal ions over extended periods.
Q3: What are the initial signs that my this compound solution might be degrading?
Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the HPLC chromatogram, such as the appearance of new peaks or a decrease in the area of the main this compound peak over time, is a strong indicator of degradation.[8][9][10][11]
Q4: How should I prepare and store my this compound stock solutions to minimize degradation?
To ensure the stability of your this compound solutions, adhere to the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for initial stock solutions.
-
pH Control: Maintain a slightly acidic to neutral pH (ideally pH 4-6) for aqueous solutions, as alkaline conditions can significantly accelerate hydrolysis.[12]
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[7]
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of chemical reactions. For short-term storage, refrigeration at 2-8°C may be adequate.
-
Inert Atmosphere: For long-term storage or for particularly oxygen-sensitive experiments, consider purging the solution with an inert gas like nitrogen or argon before sealing the vial to minimize oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in my assay. | Degradation of this compound. | 1. Prepare a fresh solution of this compound from a new solid sample. 2. Analyze both the old and new solutions by HPLC to check for degradation products. 3. Review your solution preparation and storage procedures against the best practices outlined in the FAQs. |
| Appearance of unexpected peaks in my HPLC chromatogram. | This compound degradation. | 1. Identify the new peaks by comparing the chromatogram to that of a freshly prepared standard. 2. If degradation is confirmed, investigate the storage conditions (light, temperature, pH) of the solution. 3. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Precipitate forms in my aqueous solution. | 1. Poor solubility. 2. Degradation product is insoluble. 3. pH shift causing precipitation. | 1. Confirm the solubility of this compound in your chosen buffer system. You may need to use a co-solvent. 2. Analyze the supernatant and, if possible, the precipitate by HPLC to check for degradation. 3. Measure the pH of the solution to ensure it has not changed. Adjust if necessary. |
| Inconsistent results between experiments. | Variable degradation of this compound between different solution preparations. | 1. Standardize your protocol for solution preparation and storage. 2. Prepare fresh solutions for each experiment or for a limited series of experiments. 3. Always use a freshly prepared standard solution for quantification in your analytical runs. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for monitoring the stability of this compound in solution.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate the parent compound from potential degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 230 nm (this may need to be optimized based on the UV spectrum of this compound).
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mg/mL.
-
Dilute the stock solution to the desired working concentration with the relevant experimental buffer or solvent.
4. Stability Study Procedure:
-
At time zero (immediately after preparation), inject the sample into the HPLC system and record the chromatogram.
-
Store the solution under the desired test conditions (e.g., specific pH, temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.
-
Compare the chromatograms over time, monitoring for a decrease in the peak area of this compound and the appearance of new peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies can help to identify potential degradation products and pathways.
1. Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-4 hours (alkaline hydrolysis is often rapid).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Incubate a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
4. Photodegradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Keep a control sample in the dark.
5. Thermal Degradation:
-
Incubate a solution of this compound at a high temperature (e.g., 70°C) for 48 hours.
After each stress condition, analyze the samples by the stability-indicating HPLC method to observe the extent of degradation and the profile of the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation - Wikipedia [en.wikipedia.org]
- 8. japsonline.com [japsonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Guanfu Base G Administration in Animal Models
This technical support center provides guidance and answers to frequently asked questions regarding the adjustment of Guanfu base G dosage for various animal models. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimental design.
Frequently Asked Questions (FAQs)
1. How do I determine the appropriate starting dose of this compound for a new animal model?
When transitioning to a new animal model where the dosage of this compound is unknown, it is crucial to use allometric scaling. This method extrapolates a known effective dose from one species to another based on body surface area (BSA), which generally correlates better with metabolic rate than body weight alone.[1][2][3][4]
The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
AED (mg/kg) = Dose in known species (mg/kg) x [Km of known species / Km of new species][4]
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). A table of standard Km values for various species is provided below.
2. Are there established pharmacokinetic parameters for this compound in any animal models?
Yes, pharmacokinetic studies have been conducted for this compound in rats.[5] After oral administration, the plasma concentration of this compound peaks within 0.5 hours, and its absolute bioavailability is approximately 83.06%.[5] Following intravenous administration, it exhibits a biphasic decline with a terminal elimination half-life of 3.72 hours and a total plasma clearance of 1.15 L/h/kg.[5]
3. What are the known mechanisms of action for this compound?
While specific details for this compound are limited, related compounds like Guanfu base A are known to act as inhibitors of voltage-gated sodium channels.[6] This mechanism is the basis for the antiarrhythmic properties of some guanidine (B92328) compounds.[6] Additionally, related C20-diterpenoid alkaloids have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[7]
4. Are there known species-specific differences in the metabolism of Guanfu base compounds?
Direct studies on this compound metabolism across different species are not widely published. However, research on the related compound, Guanfu base A, has revealed significant species-specific differences in its effect on cytochrome P450 enzymes. Guanfu base A inhibits CYP2D6 in humans, monkeys, and dogs, but not in mice or rats.[8][9] This suggests that the metabolic pathways and potential for drug-drug interactions of this compound may also vary significantly between species. Therefore, it is crucial to perform pharmacokinetic and pharmacodynamic studies in each new animal model.
5. What are the general guidelines for preparing and administering this compound to laboratory animals?
For parenteral administration, substances should be sterile, isotonic, and close to a physiological pH (6.8-7.2).[10][11] If the compound is not from a commercial pharmaceutical-grade source, it should be prepared aseptically, for instance, by filtering through a 0.2-micron filter.[10][11][12] The choice of vehicle should be appropriate for the route of administration and should not cause adverse reactions. For oral administration, gavage can be used to deliver a precise dose.[10][13]
Troubleshooting Guide
Issue: High inter-animal variability in experimental results.
-
Potential Cause: Inconsistent drug administration.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intravenous injection) to guarantee consistent delivery. Verify the accuracy of dosing calculations and the calibration of equipment.
-
-
Potential Cause: Genetic variability within the animal strain.
-
Solution: Use a genetically well-defined and homogenous animal strain to minimize biological variability.[8]
-
-
Potential Cause: Differences in animal age, sex, or health status.
-
Solution: Ensure that animals in all experimental groups are matched for age and sex.[8] Conduct a thorough health assessment before the study to exclude any animals that may have underlying conditions affecting drug metabolism.
-
-
Potential Cause: Environmental stressors.
-
Solution: Maintain consistent and controlled environmental conditions, including housing, diet, and light-dark cycles, as these can influence animal physiology and drug metabolism.[8]
-
Issue: Unexpected adverse effects or toxicity.
-
Potential Cause: Incorrect dosage calculation.
-
Solution: Double-check all allometric scaling calculations and conversion factors. When starting with a new species, it is advisable to begin with a dose lower than the calculated equivalent dose and perform a dose-ranging study to determine the maximum tolerated dose (MTD).
-
-
Potential Cause: Species-specific sensitivity.
-
Potential Cause: Formulation or vehicle issues.
-
Solution: The vehicle used to dissolve or suspend this compound could have its own toxic effects. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider running a vehicle-only control group.
-
Data Presentation
Table 1: Allometric Scaling Conversion Factors
| Animal Species | Body Weight (kg) | Km Factor | Conversion Factor (to Human) |
| Mouse | 0.02 | 3 | 0.08 |
| Rat | 0.15 | 6 | 0.16 |
| Rabbit | 1.8 | 12 | 0.32 |
| Dog | 10 | 20 | 0.54 |
| Monkey | 3 | 12 | 0.32 |
| Human | 60 | 37 | 1.00 |
Data compiled from multiple sources.[2][4]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Oral |
| Absolute Bioavailability | 83.06% | Oral |
| Terminal Elimination Half-life (t1/2) | 3.72 hours | Intravenous |
| Total Plasma Clearance | 1.15 L/h/kg | Intravenous |
Data from a study by Luo et al. (2014).[5]
Experimental Protocols
Protocol 1: Determination of Human Equivalent Dose (HED) from a Known Animal Dose
-
Identify the No-Observed-Adverse-Effect Level (NOAEL) or the effective dose of this compound in the known animal species (e.g., rat).
-
Obtain the Km factor for both the known animal species and the target species (human or another animal model) from Table 1.
-
Calculate the HED or AED using the formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[2][3]
-
Apply a safety factor. For first-in-human studies, the FDA recommends dividing the HED by a safety factor (typically 10) to determine the maximum recommended starting dose (MRSD).[15][16]
Visualizations
Caption: Workflow for adjusting this compound dosage in a new animal model.
Caption: Postulated signaling pathways for this compound based on related compounds.
References
- 1. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion between animals and human [targetmol.com]
- 5. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. benchchem.com [benchchem.com]
- 15. fda.gov [fda.gov]
- 16. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
Guanfu Base G Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and minimize the off-target effects of Guanfu base G in experimental settings. Given the limited publicly available data specific to this compound, information from its well-characterized analogue, Guanfu base A, is utilized to provide foundational guidance. Researchers are strongly encouraged to perform thorough, compound-specific validation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action for this compound?
While extensive data is not available for this compound, it is suggested to be an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC50 of 17.9 μM.[1] Additionally, related compounds like Guanfu base A are known muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists.[2] Therefore, its on-target effects are likely centered around the inhibition of these channels and receptors.
Q2: What are the potential known and predicted off-target effects of this compound?
Specific off-target interactions for this compound are not well-documented. However, potential off-target effects may arise from interactions with other structurally similar receptors or ion channels.[2][3] For its analogue, Guanfu base A, off-target effects have been observed on the late sodium current (INa,L) and cytochrome P450 enzymes, particularly CYP2D6.[4][5][6] It is crucial to experimentally assess the activity of this compound against a panel of relevant receptors and channels to characterize its unique specificity profile.
Q3: How can I proactively minimize off-target effects in my cell-based assays?
To minimize off-target effects, consider the following strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect.[2]
-
Use of Controls: Employ a more specific antagonist for the intended target as a positive control to confirm the on-target phenotype.[2]
-
Orthogonal Assays: Validate findings using multiple assay formats that measure different aspects of the target's activity (e.g., binding vs. function).
-
Rescue Experiments: If a specific off-target is suspected, a "rescue" experiment can be performed by co-administering a known antagonist for that off-target to see if the undesired phenotype is reversed.[2]
Q4: Are there any known signaling pathways affected by this compound?
Studies on related compounds suggest that this compound's effects might be mediated through the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[2] Inhibition of this pathway is a plausible mechanism for its observed anti-tumor effects in related compounds.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | Off-target effects leading to cytotoxicity. | Perform a detailed dose-response curve to identify the IC50 and utilize the lowest effective concentration. Screen against a panel of common off-target receptors to identify unintended interactions.[2] |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions or compound preparation. | Standardize cell passage number, seeding density, and treatment duration. Ensure fresh preparation of this compound solutions for each experiment.[2] |
| Observed phenotype does not align with known on-target effects. | A predominant off-target effect at the concentration used. | Re-evaluate the dose-response. Use a more specific antagonist for the intended target as a positive control to confirm the on-target phenotype.[2] |
| Difficulty in replicating published findings. | Differences in experimental models or protocols. | Carefully review and align your experimental setup with the published methodology. Consider factors like cell line origin and passage number.[2] |
| Inter-animal variability in therapeutic effect. | Species-specific metabolism, genetic variation, age, and sex of the animal model. | Use genetically well-defined animal strains and ensure study groups are matched for age and sex. The metabolism of Guanfu base compounds can differ significantly between species.[7] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogue, Guanfu base A, to provide a comparative reference.
Table 1: On-Target and Off-Target Activity of this compound and A
| Compound | Target | Parameter | Value | Assay/System |
| This compound | hERG Channel | IC50 | 17.9 μM | Not Specified |
| Guanfu base A | hERG K+ Channel | IC50 | 11.7 µM | Whole-cell patch clamp on HEK293 cells[8] |
| Guanfu base A | Late Sodium Current (INa,L) | IC50 | 1.57 ± 0.14 µmol/L | Whole-cell patch clamp[5] |
| Guanfu base A | Transient Sodium Current (INa,T) | IC50 | 21.17 ± 4.51 µmol/L | Whole-cell patch clamp[5] |
| Guanfu base A | CYP2D6 | Ki | 1.20 ± 0.33 µM | Human liver microsomes[6][8] |
| Guanfu base A | Recombinant CYP2D6 | Ki | 0.37 ± 0.16 µM | Recombinant human CYP2D6[6][8] |
Note: The off-target data for this compound is limited. Comprehensive screening is required for a definitive profile.[3]
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).[9]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in complete culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate vehicle (e.g., DMSO).[2]
-
Treatment: Treat the cells with the serially diluted compound for 24, 48, and 72 hours. Include a vehicle-only control.[2]
-
Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo®.[2]
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.[2]
2. Radioligand Binding Assay
This technique assesses the ability of a test compound to displace a radiolabeled ligand from its target, providing a measure of binding affinity.[3]
-
Objective: To screen this compound against a panel of GPCRs, ion channels, and transporters to identify potential off-target binding.[3]
-
Materials: Cell membranes expressing the target of interest, a radiolabeled ligand specific for each target, this compound, and unlabeled competitor compounds.[3]
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of this compound.[3]
-
Allow the binding reaction to reach equilibrium.[3]
-
Separate bound from unbound radioligand by rapid filtration.[3]
-
Measure the amount of bound radioactivity using a scintillation counter.[3]
-
Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3]
-
3. Whole-Cell Patch Clamp Electrophysiology
This method provides a high-throughput assessment of a compound's effect on a panel of ion channels.[3]
-
Objective: To determine the inhibitory concentration (IC50) of this compound against a panel of cardiac and non-cardiac ion channels.[3]
-
Procedure:
-
Establish a stable whole-cell recording from a cell expressing the ion channel of interest.
-
Apply a voltage protocol to elicit the ionic current.
-
Perfuse the cell with increasing concentrations of this compound and record the current inhibition at each concentration.[3]
-
Wash out the compound to assess the reversibility of the effect.[3]
-
Analyze the data to determine the IC50 value for each channel and construct a selectivity profile.[3]
-
Visualizations
Caption: Predicted signaling pathways of this compound.
Caption: Experimental workflow for specificity validation.
References
- 1. targetmol.cn [targetmol.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Guanfu Base A, an Antiarrhythmic Alkaloid of Aconitum coreanum, Is a CYP2D6 Inhibitor of Human, Monkey, and Dog Isoforms | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Guanfu base G quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Guanfu base G.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of this compound?
A1: The most common analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] These methods are effective for separating this compound from its related substances and potential impurities. For preparative separation and purification from crude extracts, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective.[4]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can originate from several sources:
-
Synthesis-related impurities: These can include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. As this compound is a diterpenoid alkaloid, impurities could arise from the complex synthetic pathways involved in forming its intricate ring structure.
-
Isolation-related impurities: When isolated from its natural source, Aconitum coreanum, other structurally similar alkaloids may be co-extracted, leading to impurities.[4]
-
Degradation products: this compound may degrade under certain conditions of light, heat, or pH, forming degradation products. While specific degradation pathways for this compound are not extensively documented, hydrolysis of the ester group is a potential degradation route for related compounds.
-
Residual solvents: Solvents used during synthesis and purification may remain in the final product.
Q3: How should this compound samples be stored to maintain purity?
A3: While specific stability data for this compound is limited, general best practices for storing complex alkaloids should be followed. It is advisable to store this compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C is recommended to minimize degradation.[5]
Q4: What are typical acceptance criteria for the purity of this compound for research purposes?
A4: For research purposes, the required purity of this compound can vary depending on the application. For in vitro assays, a purity of ≥95% is often acceptable. However, for in vivo studies and drug development, a much higher purity of ≥98% or even ≥99% is generally required to ensure that the observed biological effects are attributable to this compound and not its impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate sample solvent. 4. Column degradation. | 1. Reduce the sample concentration or injection volume. 2. Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injection. 4. Check the pump for leaks and ensure consistent flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Sample degradation in the autosampler. | 1. Use high-purity solvents and flush the injector. 2. Implement a needle wash step between injections. 3. Keep the autosampler at a low temperature. |
| Low Signal Intensity | 1. Low sample concentration. 2. Detector issue (e.g., lamp aging). 3. Incorrect detection wavelength. 4. Sample degradation. | 1. Increase sample concentration. 2. Check and replace the detector lamp if necessary. 3. Optimize the detection wavelength for this compound. 4. Prepare fresh samples and store them properly. |
Experimental Workflow & Logic Diagrams
Caption: HPLC Troubleshooting Workflow
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for the purity assessment of this compound using HPLC.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.2% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Analyze the chromatogram to identify the this compound peak and any impurity peaks.
-
Calculate the purity of the sample using the area normalization method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Caption: HPLC Purity Assessment Workflow
Protocol 2: UPLC-MS/MS Method for Quantification
This protocol is adapted from a method for the determination of this compound in rat plasma and can be modified for in vitro quality control.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
Internal standard (e.g., phenacetin)
2. Instrumentation:
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
3. UPLC Conditions:
-
Mobile Phase: Gradient elution with methanol and ultrapure water.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
4. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 472.26 → 310.03
-
Phenacetin (IS): m/z 180.00 → 109.99
-
-
Cone Voltage and Collision Energy: To be optimized for the specific instrument.
5. Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Create a series of calibration standards by spiking known concentrations of this compound into the appropriate matrix (e.g., blank solvent).
-
Prepare the sample for analysis by diluting it to an appropriate concentration within the calibration range.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published analytical methods for this compound.
Table 1: UPLC-MS/MS Method Parameters [1]
| Parameter | Value |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL |
| LOD (Limit of Detection) | 0.3 ng/mL |
| Linearity Range | 1-200 ng/mL |
| Intra-day Precision (%RSD) | < 10.97% |
| Inter-day Precision (%RSD) | < 10.97% |
| Accuracy (Relative Error) | 95.4% to 103.6% |
Table 2: LC-ESI-MS Method Parameters [2]
| Parameter | Value |
| LOD (Limit of Detection) | 1 ng/mL |
| Linearity Range | 5-2000 ng/mL |
| Correlation Coefficient (r) | 0.9996 |
| Intra-day Precision (%RSD) | 4.3% to 6.1% |
| Inter-day Precision (%RSD) | 5.4% to 8.3% |
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound and its active metabolites by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of Guanfu Base G and Guanfu Base A in Cardiovascular Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Guanfu base G (GFG) and Guanfu base A (GFA), two diterpenoid alkaloids isolated from Aconitum coreanum. This analysis focuses on their differential effects on cardiac ion channels, supported by available experimental data.
Executive Summary
This compound and Guanfu base A are recognized for their potential as antiarrhythmic agents through their modulation of cardiac ion channels. However, their efficacy and selectivity present a study in contrasts. Guanfu base A has demonstrated a selective inhibition of the late sodium current (INa,L) and has undergone clinical comparisons for arrhythmia treatment. In contrast, research on this compound is less extensive, with current data highlighting its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. This difference in ion channel affinity suggests distinct therapeutic profiles and potential cardiovascular risks that warrant careful consideration in drug development.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Guanfu base A on various cardiac ion channels.
Table 1: Comparative Inhibitory Effects on hERG K+ Channel
| Compound | IC50 (µM) | Test System |
| This compound | 17.9[1] | HEK293 Cells |
| Guanfu base A | 1640 (1.64 mM)[1] | HEK293 Cells |
Table 2: Inhibitory Effects of Guanfu base A on Various Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Test System |
| Late Sodium Current (INa,L) | 1.57 ± 0.14[2] | Guinea Pig Ventricular Myocytes |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51[2] | Guinea Pig Ventricular Myocytes |
| hERG K+ Channel | 273 ± 34[2] | Not Specified |
| Kv1.5 K+ Channel | >200 (20.6% inhibition at 200 µM)[2] | Not Specified |
Experimental Protocols
The primary experimental method used to determine the efficacy of this compound and Guanfu base A on cardiac ion channels is the whole-cell patch clamp technique .
Whole-Cell Patch Clamp Protocol for Ion Channel Analysis
Objective: To measure the inhibitory effect of the test compound on specific cardiac ion channels (e.g., hERG, INa,L) expressed in a suitable cell line (e.g., HEK293 cells) or isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Culture Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNA of the target ion channel, or isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Electrophysiological Recording:
-
Prepare micropipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.
-
Establish a high-resistance seal ("giga-seal") between the micropipette and the cell membrane.
-
Rupture the cell membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Voltage Clamp and Data Acquisition:
-
Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.
-
Apply a series of voltage steps (voltage protocol) to elicit the opening and closing of the targeted ion channels.
-
Record the resulting ionic currents using specialized software.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the recording chamber with an external solution containing various concentrations of this compound or Guanfu base A.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response curve with a suitable equation (e.g., the Hill equation).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known interactions of this compound and Guanfu base A with cardiac ion channels and a typical experimental workflow for their characterization.
Concluding Remarks
The available data indicates that Guanfu base A and this compound possess distinct pharmacological profiles. Guanfu base A emerges as a selective inhibitor of the late sodium current with weaker effects on other channels, suggesting a potentially favorable antiarrhythmic profile.[2] In contrast, this compound is a significantly more potent inhibitor of the hERG potassium channel.[1] This potent hERG blockade raises concerns about the potential for QT prolongation and proarrhythmic effects, which necessitates thorough investigation.[1] For drug development professionals, while Guanfu base A has progressed to clinical comparisons, the therapeutic window and safety profile of this compound require comprehensive preclinical evaluation, particularly concerning its cardiotoxicity. Future research should aim to conduct direct comparative studies of these two compounds across a broader range of cardiac ion channels and in relevant in vivo models of arrhythmia to fully elucidate their therapeutic potential and risks.
References
A Comparative Analysis of Guanfu Base G and Quinidine for Cardiac Electrophysiology Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the electrophysiological properties and mechanisms of action of the novel compound Guanfu base G and the established antiarrhythmic agent quinidine (B1679956).
This guide provides a detailed comparative analysis of this compound, a diterpenoid alkaloid from Aconitum coreanum, and quinidine, a classic Class Ia antiarrhythmic drug. The information presented herein is intended to support research and development efforts in the field of cardiac arrhythmia therapeutics by offering a side-by-side examination of their effects on cardiac ion channels, supported by available experimental data and detailed methodologies.
Executive Summary
This compound and quinidine both exhibit antiarrhythmic potential through the modulation of cardiac ion channels, yet their mechanisms and selectivity profiles appear to differ significantly. This compound has been identified as a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). This selective action suggests a primary effect on cardiac repolarization.
In contrast, quinidine is a well-characterized multi-ion channel blocker, affecting not only potassium channels but also sodium and, to a lesser extent, calcium channels.[1] This broad-spectrum activity underlies its classification as a Class Ia antiarrhythmic agent, impacting both depolarization and repolarization phases of the cardiac action potential.[2] The differing selectivity profiles of these two compounds suggest distinct therapeutic and potential adverse effect profiles, a critical consideration in antiarrhythmic drug development.
Data Presentation: Comparative Electrophysiological and Pharmacokinetic Parameters
The following tables summarize the available quantitative data for this compound and quinidine, providing a basis for their comparative assessment.
Table 1: Comparative Inhibitory Potency (IC50) on Key Cardiac Ion Channels
| Ion Channel | This compound (μM) | Quinidine (μM) | Test System |
| Potassium Channels | |||
| hERG (Kv11.1) | 17.9[3] | 4.5 | HEK293 Cells |
| Kv1.5 | Data not available | 10 - 20 | HL-1 Cells |
| Inward Rectifier K+ (Kir2.1) | Data not available | 57 | HEK293 Cells |
| Sodium Channels | |||
| Nav1.5 (Peak) | Data not available | 28.9[4] | HEK293 Cells |
| Nav1.5 (Late) | Data not available for GFG. For Guanfu base A: 1.57[5] | 12.0 | HEK293 Cells |
| Calcium Channels | |||
| Cav1.2 | Data not available | >10 (low potency) | Various |
Note: Data for this compound on sodium and calcium channels is currently unavailable in the public domain. The provided data for late sodium current inhibition is for the related compound Guanfu base A and should be interpreted with caution as a potential indicator of the activity of the Guanfu base family of compounds.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (in rats) | Quinidine (in humans) |
| Bioavailability | 83.06% (oral) | ~70% (oral)[1] |
| Volume of Distribution (Vd) | Data not available | 2.0 - 3.5 L/kg[6] |
| Elimination Half-life (t1/2) | 3.72 hours (intravenous) | 6 - 8 hours[1] |
| Clearance (CL) | 1.15 L/h/kg (intravenous) | 2.5 - 5.0 mL/min/kg[6] |
| Protein Binding | Data not available | 70 - 95%[6] |
Mechanism of Action and Signaling Pathways
The antiarrhythmic effects of both this compound and quinidine are rooted in their ability to modulate the flow of ions across the cardiac myocyte membrane, thereby altering the cardiac action potential.
This compound 's primary identified mechanism is the potent and selective blockade of the hERG potassium channel.[3] This channel is crucial for the repolarization phase (Phase 3) of the action potential. By inhibiting the IKr current, this compound prolongs the action potential duration (APD), a key mechanism for suppressing re-entrant arrhythmias. However, significant hERG blockade also carries a risk of excessive QT interval prolongation, which can be pro-arrhythmic.
Quinidine , as a Class Ia antiarrhythmic, exhibits a more complex mechanism of action.[1] It blocks:
-
Fast sodium channels (INa): This slows the upstroke of the action potential (Phase 0), leading to decreased conduction velocity.[7]
-
Potassium channels (IKr, IKs, IK1): This prolongs the repolarization phase and the effective refractory period.[8]
-
L-type calcium channels (ICaL): This effect is less potent but contributes to its overall electrophysiological profile.
The multi-channel blocking properties of quinidine contribute to its broad efficacy but also to a more complex side-effect profile, including the potential for proarrhythmia.[7]
Signaling pathway of this compound in cardiac myocytes.
Signaling pathway of Quinidine in cardiac myocytes.
Experimental Protocols
The primary method for characterizing the effects of these compounds on cardiac ion channels is the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Assay for Ion Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific cardiac ion channel expressed in a suitable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with the cDNA encoding the human ion channel of interest (e.g., hERG, hNav1.5).
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature or physiological temperature.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.
-
The external solution is a buffered physiological saline solution.
-
A giga-ohm seal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
-
Voltage Protocols:
-
Specific voltage-clamp protocols are applied to elicit the ionic current of interest. For example, for hERG currents, a depolarizing pulse is followed by a repolarizing step to elicit a characteristic tail current.
-
-
Compound Application:
-
A baseline recording of the ionic current is established.
-
The cells are then perfused with the external solution containing increasing concentrations of the test compound (this compound or quinidine).
-
-
Data Analysis:
-
The peak current amplitude is measured at each compound concentration.
-
The percentage of current inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated, and the data are fitted to the Hill equation to determine the IC50 value.
-
Experimental workflow for determining IC50 values.
Conclusion
This comparative analysis highlights the distinct electrophysiological profiles of this compound and quinidine. This compound emerges as a selective hERG channel blocker, suggesting a more targeted mechanism of action focused on prolonging cardiac repolarization. In contrast, quinidine's multi-channel blockade affects both depolarization and repolarization, providing a broader spectrum of antiarrhythmic activity but also a more complex safety profile.
For researchers and drug development professionals, the selective nature of this compound may offer a promising starting point for the development of novel antiarrhythmics with potentially fewer off-target effects. However, the significant hERG activity underscores the need for careful evaluation of its pro-arrhythmic potential. Further research is required to fully characterize the ion channel profile of this compound, particularly its effects on sodium and calcium channels, to enable a more complete and direct comparison with established multi-channel blockers like quinidine. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base G: A Comparative Guide to its Antiarrhythmic Effects
For Researchers, Scientists, and Drug Development Professionals
Guanfu base G (GFG) is a diterpenoid alkaloid isolated from Aconitum coreanum that has garnered interest for its potential antiarrhythmic properties. This guide provides an objective comparison of GFG's performance with its structural analog, Guanfu base A (GFA), and the conventional antiarrhythmic drug, quinidine (B1679956). The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound exhibits potent antiarrhythmic activity, primarily through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This mechanism, however, also suggests a potential risk for QT prolongation, a critical consideration in drug development. Compared to its analog, Guanfu base A (GFA), GFG is a substantially more potent inhibitor of the hERG channel.[1][2] In contrast, GFA demonstrates a selective inhibition of the late sodium current (INa,L) over the transient sodium current (INa,T), indicating a different therapeutic profile with potentially less proarrhythmic risk.[1][3] When compared to the classic Class Ia antiarrhythmic drug quinidine, GFG shows a more selective action on the hERG channel, whereas quinidine affects multiple ion channels.[4]
Comparative Efficacy: Ion Channel Modulation
The primary mechanism of antiarrhythmic action for this compound and its comparators involves the modulation of cardiac ion channels. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below.
| Compound | Ion Channel | IC50 | Test System |
| This compound (GFG) | hERG (KCNH2) | 17.9 µM | HEK293 Cells[2] |
| Late Sodium Current (INa,L) | Data not available | ||
| Transient Sodium Current (INa,T) | Data not available | ||
| Guanfu base A (GFA) | hERG (KCNH2) | 1.64 mM | HEK293 Cells[2] |
| Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes[3] | |
| Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes[3] | |
| Quinidine | hERG (I_Kr) | 0.32 - 3.0 µM | Various |
| Peak Sodium Current (I_Na) | Moderate blockade (Class Ia effect) | Various |
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of this compound and its comparators are rooted in their distinct interactions with cardiac ion channels, which in turn modulates the cardiac action potential.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for hERG Current Measurement
This protocol is fundamental for determining the effect of this compound on the hERG potassium channel expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
-
Cell Culture: HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential.
-
The cell is held at a holding potential of -80 mV.
-
To elicit hERG currents, a depolarizing pulse to +20 mV is applied, followed by a repolarizing pulse to -50 mV to record the tail current.
-
-
Compound Application: this compound is perfused into the recording chamber at various concentrations to determine its effect on the hERG current.
-
Data Analysis: The peak tail current amplitude is measured before and after drug application. The concentration-response curve is then plotted to calculate the IC50 value.
Concluding Remarks
The available data indicates that this compound is a potent blocker of the hERG potassium channel, a key mechanism for its antiarrhythmic effect. This targeted action, however, raises concerns about potential proarrhythmic effects due to QT interval prolongation, a known risk associated with hERG blockade.[2] Its structural analog, GFA, appears to have a more favorable safety profile with its selective inhibition of the late sodium current.[1][3]
Further research is necessary to fully characterize the electrophysiological profile of GFG, including its effects on other cardiac ion channels and its in vivo efficacy and safety in animal models of arrhythmia. Such studies will be crucial in determining whether the potent antiarrhythmic activity of GFG can be harnessed for therapeutic benefit while mitigating the risk of adverse cardiac events. The distinct pharmacological profiles of GFG and GFA highlight the importance of structure-activity relationship studies in developing safer and more effective antiarrhythmic drugs.
References
- 1. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
Guanfu Base G: A Potent hERG Blocker with Undetermined Broad Ion Channel Cross-Reactivity
For Immediate Publication
[City, State] – [Date] – Guanfu base G (GFG), a diterpenoid alkaloid derived from the root of Aconitum coreanum, is a potent blocker of the human Ether-a-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1] While its inhibitory effect on hERG channels is well-documented, a comprehensive understanding of its cross-reactivity with other ion channels, such as sodium and calcium channels, remains largely undefined in publicly available literature. This guide provides a comparative analysis of this compound's known ion channel activity alongside its structural analog, Guanfu base A (GFA), to offer researchers a clearer perspective on its potential selectivity and to highlight areas requiring further investigation.
Comparative Analysis of Ion Channel Inhibition
Current electrophysiological data indicates a significant inhibitory potency of this compound on the hERG (Kv11.1) potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 17.9 μM in HEK293 cells.[2] In contrast, its analog, Guanfu base A, demonstrates a much weaker inhibition of the hERG channel, with a significantly higher IC50 value. However, GFA has been shown to selectively inhibit the late sodium current (INa,L) over the transient sodium current (INa,T) and has minimal effect on the Kv1.5 potassium channel.[3]
Notably, there is a conspicuous absence of published data on the effects of this compound on cardiac sodium and calcium channels.[4] This knowledge gap is critical for a thorough assessment of GFG's pharmacological profile and its potential as a therapeutic agent or a cardiotoxic compound.
| Compound | Ion Channel | IC50 | Test System |
| This compound (GFG) | hERG (Kv11.1) | 17.9 μM | HEK293 Cells [1][2] |
| Late Sodium Current (INa,L) | Data not available | ||
| Transient Sodium Current (INa,T) | Data not available | ||
| L-type Calcium Current (ICa,L) | Data not available | ||
| Guanfu base A (GFA) | hERG (Kv11.1) | 1.64 mM (1640 μM) | HEK293 Cells[2] |
| Late Sodium Current (INa,L) | 1.57 μM | Guinea Pig Ventricular Myocytes[3] | |
| Transient Sodium Current (INa,T) | 21.17 μM | Guinea Pig Ventricular Myocytes[3] | |
| Kv1.5 | >200 μM (20.6% inhibition at 200 μM) | Not Specified[3] |
Experimental Protocols
The quantitative data presented in this guide were primarily obtained using the whole-cell patch clamp technique. This electrophysiological method allows for the precise measurement of ionic currents across the membrane of a single cell, providing a detailed assessment of a compound's effect on specific ion channels.
Whole-Cell Patch Clamp Protocol for hERG Channel Inhibition Assay:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. The cells are then transiently transfected with the cDNA encoding the hERG channel.[2]
-
Electrophysiological Recording: Whole-cell currents are recorded using an amplifier and patch pipettes with a resistance of 2-5 MΩ. The pipette solution typically contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH. The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: To elicit hERG currents, cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 1000 ms (B15284909) is applied, followed by a repolarizing pulse to -50 mV for 2000 ms to record the tail current.
-
Compound Application: this compound is dissolved in a suitable solvent and diluted in the external solution to achieve the desired concentrations. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak tail current amplitude at -50 mV is measured before and after the application of this compound. The percentage of current inhibition is calculated and plotted against the compound concentration to determine the IC50 value using a Hill equation fit.
Signaling Pathways and Experimental Workflows
The primary known mechanism of action for this compound is the direct blockade of the hERG potassium channel. This interaction is voltage- and state-dependent, suggesting a direct binding of the molecule to the channel protein, which leads to a prolongation of the cardiac action potential.
Caption: Proposed signaling pathway for this compound in cardiac myocytes.
A standard experimental workflow is employed to characterize the cross-reactivity of a compound like this compound across various ion channels.
Caption: General experimental workflow for ion channel cross-reactivity profiling.
Conclusion
This compound is a potent inhibitor of the hERG potassium channel.[1] However, the lack of data on its effects on other ion channels, particularly sodium and calcium channels, is a significant gap in our understanding of its pharmacological profile. The comparative data from its analog, Guanfu base A, suggests that small structural changes can dramatically alter ion channel selectivity. Therefore, further electrophysiological studies are imperative to determine the full cross-reactivity profile of this compound. This information is essential for both elucidating its mechanism of action and for the preclinical assessment of its therapeutic potential and safety. Researchers are encouraged to investigate the activity of this compound on a broader panel of ion channels to build a more complete picture of its pharmacological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative effects of Guanfu base A and this compound on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Guanfu Base G: A Comparative Guide to its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current scientific understanding of Guanfu base G's efficacy in various cancer cell lines. Due to the limited availability of direct experimental data on this compound, this document also serves as a framework for future research by presenting established methodologies and comparative data from related compounds.
Overview of this compound
This compound is a diterpenoid alkaloid derived from the traditional Chinese medicine Guan-fu-jia, sourced from plants of the Aconitum genus.[1] Structurally, it is recognized as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] While research into its specific anti-cancer properties is still in the nascent stages, preliminary studies suggest its potential involvement in crucial cellular signaling pathways related to cancer proliferation and survival.[1][2]
Efficacy in Cancer Cell Lines: Current Landscape
A thorough review of existing scientific literature reveals a notable absence of quantitative data on the efficacy of this compound across different cancer cell lines. Specific metrics such as half-maximal inhibitory concentration (IC50) values, which are crucial for comparing the cytotoxic effects of a compound, are not yet publicly available.[1]
To guide future research and ensure standardized data presentation, the following table template is provided for summarizing the cytotoxic effects of this compound once determined.
Table 1: Template for Summarizing IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |
| Lung Cancer | A549 | Data not available | 48 | MTT Assay | |
| H1299 | Data not available | 48 | MTT Assay | ||
| Breast Cancer | MCF-7 | Data not available | 48 | MTT Assay | |
| MDA-MB-231 | Data not available | 48 | MTT Assay | ||
| Colon Cancer | HCT116 | Data not available | 48 | MTT Assay | |
| HT-29 | Data not available | 48 | MTT Assay | ||
| Prostate Cancer | PC-3 | Data not available | 48 | MTT Assay | |
| DU145 | Data not available | 48 | MTT Assay |
Proposed Mechanism of Action: The PI3K/Akt/mTOR Pathway
Studies suggest that this compound may exert its anti-cancer effects through the modulation of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and apoptosis. In many cancers, this pathway is aberrantly activated, promoting tumor growth and resistance to therapy.[3]
The proposed mechanism involves the inhibition of this pathway by this compound, leading to a decrease in the expression of proteins that promote cell proliferation (e.g., cyclin D1) and survival (e.g., Bcl-2), and an increase in the expression of proteins that induce apoptosis (e.g., Bax and cleaved caspase-3).[1][2]
Caption: Hypothetical signaling pathway of this compound.
Comparative Compound: Guanfu Base A
In contrast to the limited data on this compound, its analogue, Guanfu base A, has been more extensively studied, particularly for its antiarrhythmic properties.[4][5] Examining the data available for Guanfu base A provides a valuable reference for the types of molecular targets and binding affinities that could be investigated for this compound.
Table 2: Molecular Targets and Binding Affinity of Guanfu base A
| Target | Parameter | Value | Assay/System |
| hERG K+ Channel | IC50 | 11.7 µM | Whole-cell patch clamp on HEK293 cells |
| CYP2D6 | Ki | 1.20 ± 0.33 µM | Human liver microsomes |
| Recombinant CYP2D6 | Ki | 0.37 ± 0.16 µM | Recombinant human CYP2D6 |
Data sourced from a study on Guan-fu Base A.[4]
Experimental Protocols for Efficacy Evaluation
To facilitate further research, this section outlines standard experimental protocols for assessing the anti-cancer efficacy of this compound.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the proliferation of various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Objective: To examine the effect of this compound on the expression levels of key proteins involved in the PI3K/Akt/mTOR signaling pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, Bcl-2, Bax, Cleaved Caspase-3) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: General experimental workflow for this compound evaluation.
Conclusion and Future Directions
While this compound shows promise as a potential anti-cancer agent, particularly through its suggested interaction with the PI3K/Akt/mTOR pathway, the current lack of direct experimental evidence on its efficacy in cancer cell lines is a significant knowledge gap.[1] Foundational research is imperative to systematically screen this compound against a diverse panel of cancer cell lines to establish its cytotoxic and anti-proliferative potential. Subsequent mechanistic studies are crucial to elucidate its specific molecular targets and validate its effects on the proposed signaling pathways. The methodologies and comparative insights provided in this guide aim to facilitate these future investigations, which will be invaluable for the drug development community.
References
A Comparative Electrophysiological Analysis of Guanfu Base G and Verapamil on Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of Guanfu base G (GFG) and verapamil (B1683045) on cardiac models, supported by experimental data. The information is intended to assist researchers in understanding the distinct mechanisms of action and potential therapeutic and proarrhythmic profiles of these two compounds.
Executive Summary
This compound and verapamil both exhibit profound effects on cardiac electrophysiology, yet their primary mechanisms of action and resulting alterations to the cardiac action potential are distinct. GFG is characterized as a potent blocker of the rapid delayed rectifier potassium current (IKr), leading to a significant prolongation of the action potential duration. In contrast, verapamil is a well-established L-type calcium channel blocker (ICa-L), which also demonstrates a potent blocking effect on IKr. This dual action of verapamil contributes to its complex effects on the cardiac action potential, including a rate-dependent modulation of its duration. While both compounds affect cardiac repolarization, their differential ion channel targets result in distinct electrophysiological profiles.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and verapamil on key cardiac ion channels and their comparative effects on action potential parameters.
Table 1: Comparative Inhibitory Effects on Cardiac Ion Channels (IC50 Values)
| Ion Channel | This compound | Verapamil | Predominant Effect on Action Potential |
| hERG (IKr) | 17.9 µM[1] | 143.0 nM[2][3][4][5] | Prolongs Phase 3 repolarization |
| L-type Ca2+ (ICa-L) | Data not available | ~143.0 nM (similar to hERG block)[2][3][4] | Shortens Phase 2 (plateau) |
| Peak Na+ (INa) | Data not available | - | Affects Phase 0 depolarization |
| Slow K+ (IKs) | Data not available | Weak inhibition reported[2] | Affects Phase 3 repolarization |
| Inward Rectifier K+ (IK1) | Data not available | Inhibition reported[6] | Affects resting membrane potential and late repolarization |
| ATP-sensitive K+ (KATP) | Data not available | IC50 = 8.9 ± 2.1 µM[7] | Affects cellular response to metabolic stress |
Note: The potency of verapamil on hERG channels is notably high and comparable to its L-type calcium channel blocking activity.
Table 2: Comparative Effects on Cardiac Action Potential Parameters (in Guinea Pig Papillary Muscle)
| Parameter | This compound | Verapamil |
| Action Potential Duration (APD) | Prolongs[5] | Shortens[5] |
| Maximum Upstroke Velocity (Vmax) | Decreases (more potent)[5] | Decreases[5] |
| Action Potential Amplitude (APA) | Decreases[5] | Decreases (more potent)[5] |
| Resting Membrane Potential (RMP) | Shifts to a less negative value[5] | No significant effect[5] |
Experimental Protocols
The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique on isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells) stably expressing the ion channel of interest.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Single cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or a cell line is cultured and prepared for recording.
-
Electrode Fabrication and Filling: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution. The internal solution is designed to mimic the intracellular ionic composition and typically contains (in mM): 120-140 K-gluconate or KCl, 1-5 MgCl2, 10 HEPES, 10 EGTA, and 4-5 Mg-ATP, with the pH adjusted to 7.2-7.3 with KOH.
-
Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal. A subsequent brief pulse of suction or a voltage transient is used to rupture the membrane patch, establishing the whole-cell configuration.
-
Voltage-Clamp Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps (voltage-clamp protocol) are applied to elicit and measure the specific ion current of interest.
-
Drug Application: The compound of interest (this compound or verapamil) is applied to the cell via the extracellular solution at various concentrations to determine its effect on the ion channel currents and establish a dose-response relationship.
Specific Voltage-Clamp Protocols (Exemplary)
-
To measure IKr (hERG current): Cells are typically held at -80 mV. A depolarizing pulse to a potential between +20 mV and +40 mV for 1-2 seconds is applied to activate the channels. The membrane is then repolarized to a potential around -50 mV to record the characteristic large tail current, which is used for analysis.
-
To measure ICa-L (L-type calcium current): To isolate the calcium current, sodium and potassium currents are often blocked pharmacologically or by ion substitution. The holding potential is typically around -40 mV to inactivate sodium channels. Depolarizing steps of 200-300 ms (B15284909) duration are applied to a range of test potentials (e.g., -30 mV to +60 mV) to elicit the inward calcium current.
Mandatory Visualization
References
- 1. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil, a Ca2+ entry blocker, targets the pore-forming subunit of cardiac type KATP channel (Kir6.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to In Vivo Validation of Guanfu Base G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guanfu base G, a diterpenoid alkaloid, has emerged as a compound of interest with potential therapeutic applications. However, the in vivo validation of its biological targets remains a critical and largely unexplored area. This guide provides a comprehensive comparison of this compound with its well-studied analogue, Guanfu base A, and other established drugs, offering a roadmap for future in vivo validation studies. Due to the limited direct in vivo data for this compound, this guide leverages existing in vitro findings and the extensive research on comparable molecules to propose robust experimental strategies.
At a Glance: Comparative Efficacy and Potency
To contextualize the potential of this compound, its in vitro activity is compared with its analogue, Guanfu base A, and established drugs targeting similar pathways.
| Compound | Target/Pathway | Assay Type | IC50 / Ki | Organism/System |
| This compound | hERG K+ Channel | Whole-cell patch clamp | 17.9 μM[1] | HEK293 cells[1] |
| Guanfu base A | hERG K+ Channel | Whole-cell patch clamp | 1.64 mM[1] | HEK293 cells[1] |
| Late Sodium Current (INa,L) | Whole-cell patch clamp | 1.57 μM[2] | Guinea pig ventricular myocytes[2] | |
| Dofetilide | hERG K+ Channel | - | - | - |
| Pictilisib (GDC-0941) | PI3Kα | Cell-free assay | 3 nM[3] | Recombinant human protein[3] |
| PI3Kδ | Cell-free assay | 3 nM[3] | Recombinant human protein[3] | |
| PI3Kβ | Cell-free assay | 33 nM[3] | Recombinant human protein[3] | |
| PI3Kγ | Cell-free assay | 75 nM[3] | Recombinant human protein[3] | |
| Atropine | Muscarinic Acetylcholine (B1216132) Receptors | Radioligand binding | - | - |
Note: Specific IC50/Ki values for Dofetilide and Atropine in comparable assays are extensive and vary by specific receptor subtype and experimental conditions. They are established reference compounds for their respective targets.
Unveiling the Molecular Targets: Signaling Pathways
In vitro studies suggest that this compound's effects may be mediated through multiple signaling pathways. Understanding these pathways is crucial for designing targeted in vivo experiments.
Caption: Potential signaling pathways influenced by this compound.
A Roadmap for In Vivo Validation: Proposed Experimental Workflow
Validating the in vivo targets of this compound requires a systematic approach, progressing from initial tolerability studies to specific target engagement and efficacy models. The workflow for Guanfu base A serves as a valuable template.
Caption: A stepwise workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
Robust and reproducible experimental design is paramount for successful in vivo validation. Below are detailed methodologies for key experiments, drawing from established protocols for this compound's analogues and comparator compounds.
In Vitro hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
-
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology:
-
Cell Culture: HEK293-hERG cells are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.
-
Solutions: The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH 7.2).
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 1 second is applied to activate the channels, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
Data Analysis: The peak tail current amplitude is measured before and after the application of different concentrations of this compound. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.[1]
-
In Vivo Antiarrhythmic Activity in a Rat Model (Adapted from Guanfu base A studies)
-
Objective: To evaluate the efficacy of this compound in a chemically-induced arrhythmia model.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and ECG is continuously monitored.
-
Arrhythmia Induction: Arrhythmias are induced by intravenous infusion of aconitine.
-
Drug Administration: this compound is administered intravenously at different doses prior to or after the induction of arrhythmia.
-
Data Collection: The onset, duration, and severity of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) are recorded.
-
Data Analysis: The protective dose of this compound that prevents arrhythmia in 50% of the animals (ED50) is calculated.
-
In Vivo PI3K Pathway Inhibition in a Mouse Xenograft Model (Adapted from Pictilisib studies)
-
Objective: To assess the in vivo inhibition of the PI3K/Akt pathway by this compound in a tumor model.
-
Animal Model: Athymic nude mice bearing human cancer cell line xenografts (e.g., U87MG glioblastoma).[3]
-
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Drug Administration: Once tumors reach a specified volume, mice are treated with this compound or vehicle control orally or via intraperitoneal injection daily.
-
Tumor Growth Measurement: Tumor volume is measured regularly with calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised at different time points after the last dose. Tumor lysates are analyzed by Western blotting for the levels of phosphorylated Akt (p-Akt) and total Akt to assess pathway inhibition.[4]
-
Data Analysis: Tumor growth inhibition is calculated, and the reduction in p-Akt levels is quantified.
-
Conclusion and Future Directions
The available in vitro data strongly suggests that this compound is a potent modulator of the hERG potassium channel and may also interact with the PI3K/Akt/mTOR pathway and muscarinic acetylcholine receptors. While direct in vivo validation is currently lacking, the extensive research on its analogue, Guanfu base A, and other established drugs provides a clear and actionable path forward. The proposed experimental workflows and detailed protocols in this guide offer a robust framework for researchers to systematically investigate the in vivo targets of this compound. Such studies are essential to unlock its therapeutic potential and to characterize its safety profile for future clinical development.
References
- 1. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Reproducibility of Guanfu Base G: A Comparative Guide Based on its Analogue, Guanfu Base A
Comparative Analysis: Guanfu Base G vs. Guanfu Base A
Due to the limited data on this compound, a direct quantitative comparison with alternatives is not feasible. However, we can present the known pharmacokinetic parameters of this compound alongside the more extensive pharmacological data of its analogue, Guanfu base A.
Table 1: Pharmacokinetic and Pharmacodynamic Data Summary
| Parameter | This compound (in rats) | Guanfu Base A | Alternative/Control |
| Pharmacokinetics | |||
| Bioavailability | 83.06% (oral) | Data not available | - |
| Elimination Half-life | 3.72 hours (intravenous)[3] | Data not available | - |
| Time to Max. Concentration | 0.5 hours (oral)[3] | Data not available | - |
| Pharmacodynamics | |||
| Molecular Target(s) | Not identified | hERG K+ Channel, CYP2D6[2][4] | - |
| IC50 (hERG K+ Channel) | Data not available | 11.7 µM[2] | - |
| Ki (CYP2D6) | Data not available | 1.20 ± 0.33 µM (Human liver microsomes)[2] 0.37 ± 0.16 µM (Recombinant human CYP2D6)[2][5] | - |
| IC50 (Late Sodium Current) | Data not available | 1.57 ± 0.14 µmol · L(-1)[6] | - |
| IC50 (Transient Sodium Current) | Data not available | 21.17 ± 4.51 µmol · L(-1)[6] | - |
Experimental Protocols
To facilitate future research and ensure the reproducibility of findings for Guanfu base compounds, detailed methodologies for key experiments performed on Guanfu base A are provided below. These protocols can serve as a template for investigating this compound.
Whole-Cell Patch Clamp for hERG Channel Inhibition
Objective: To determine the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in cardiac repolarization.[2]
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing the hERG channel are cultured under standard conditions.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record hERG currents.
-
Compound Application: Guanfu base A (or the test compound) is dissolved in an appropriate vehicle and applied to the cells at varying concentrations.
-
Data Analysis: The concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the channel activity is inhibited) is calculated.[2]
CYP2D6 Inhibition Assay
Objective: To assess the inhibitory potential of a compound on the Cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for the metabolism of many drugs.[2][4]
Methodology:
-
System: The assay can be performed using human liver microsomes or recombinant human CYP2D6.[2]
-
Probe Substrate: Dextromethorphan or (+)-bufuralol is used as a probe substrate for CYP2D6 activity.[5]
-
Incubation: The compound is pre-incubated with the enzyme system before the addition of the probe substrate.
-
Metabolite Quantification: The formation of the metabolite (dextrorphan or 1'-hydroxybufuralol) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The inhibition constant (Ki) is determined to quantify the potency of the compound as a CYP2D6 inhibitor.[2][5]
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are unknown, the known interactions of Guanfu base A with cardiac ion channels and metabolic enzymes provide a basis for hypothetical models.
Caption: Hypothetical signaling pathway of Guanfu Base A.
The following diagram outlines a general workflow for the initial in vitro screening of a compound like this compound.
Caption: General workflow for in vitro analysis of this compound.
Addressing Reproducibility in this compound Research
Although specific reproducibility studies for this compound are absent, a guide for troubleshooting variability in animal studies of this compound highlights several factors that can influence experimental outcomes.[7] These include:
-
Animal Model Differences: The metabolism of Guanfu base compounds can vary significantly between species.[7] For instance, Guanfu base A shows different inhibitory effects on CYP2D6 across humans, monkeys, dogs, mice, and rats.[5][7]
-
Genetic Variation: Differences within a species can impact drug metabolism and response.[7]
-
Age and Sex: These demographic factors can influence drug metabolism and elimination.[7]
-
Dosing and Administration: The route of administration and the formulation of the compound can significantly affect its bioavailability and pharmacokinetics.[7]
To enhance the reproducibility of future this compound research, it is crucial to meticulously document and control for these variables.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Guanfu Base G and Other Aconitum Alkaloids for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Experimental Data of Guanfu Base G versus Other Aconitum Alkaloids.
Introduction
Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally complex and pharmacologically active diterpenoid alkaloids. These compounds have been used for centuries in traditional medicine for their analgesic, anti-inflammatory, and antiarrhythmic properties. However, their therapeutic use is often limited by a narrow therapeutic window and significant cardiotoxicity and neurotoxicity.[1][2] this compound (GFG) is a C20-diterpenoid alkaloid isolated from Aconitum coreanum.[3] This guide provides a comparative analysis of this compound against other prominent Aconitum alkaloids, focusing on their electrophysiological, analgesic, anti-inflammatory, and toxicological profiles, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Pharmacological and Toxicological Profiles
The following tables summarize the available quantitative data for this compound and other selected Aconitum alkaloids. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions. Therefore, caution is advised when interpreting these values.
Table 1: Comparative Electrophysiological Effects on hERG Potassium Channels
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac repolarization, and its blockade is a key indicator of potential proarrhythmic risk.
| Alkaloid | IC50 (µM) for hERG Blockade | Cell Line | Reference(s) |
| This compound (GFG) | 17.9 | HEK293 | [4][5] |
| Guanfu base A (GFA) | 1640 (1.64 mM) | HEK293 | [4][5] |
Higher IC50 values indicate lower potency in blocking the hERG channel.
Table 2: Comparative Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of Aconitum alkaloids are significant areas of therapeutic interest. The following data are derived from common preclinical models.
| Alkaloid | Analgesic ED50 (mg/kg) (Acetic Acid Writhing, mice) | Anti-inflammatory ED50 (mg/kg) (Carrageenan Paw Edema, rats) | Reference(s) |
| This compound (GFG) | Data not available | Data not available | |
| Aconitine (B1665448) | ~0.06 | Data not available | [6] |
| Hypaconitine (B608023) | 0.1 | 0.025 (inhibition at this dose) | [7] |
| Lappaconitine | 2.8 | Data not available | [6] |
| 3-acetylaconitine | ~0.06 | Data not available | [6] |
Lower ED50 values indicate higher potency.
Table 3: Comparative Acute Toxicity
The acute toxicity of Aconitum alkaloids is a major concern for their clinical development. The LD50 (median lethal dose) is a standard measure of acute toxicity.
| Alkaloid | LD50 (mg/kg, s.c., mice) | Reference(s) | |---|---|---|---| | This compound (GFG) | Data not available |[8] | | Aconitine | ~0.15 |[6] | | Mesaconitine | 1.9 (oral) |[9] | | Hypaconitine | 1.9 |[7] | | Lappaconitine | ~5 |[6] | | 3-acetylaconitine | ~0.15 |[6] |
Lower LD50 values indicate higher toxicity.
Experimental Protocols
Whole-Cell Patch Clamp for hERG Channel Inhibition
This protocol is used to measure the inhibitory effect of compounds on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Culture: HEK293 cells stably transfected with the hERG channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are detached and re-suspended in an extracellular solution.
-
Electrophysiological Recording:
-
A glass micropipette filled with an intracellular solution is brought into contact with a single cell.
-
A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
-
Compound Application: The test compound (e.g., this compound) is perfused into the recording chamber at various concentrations.
-
Data Analysis: The peak tail current amplitude is measured before and after the application of the compound. The percentage of current inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a widely used in vivo model to screen for peripheral analgesic activity.
Methodology:
-
Animals: Male or female mice are used.
-
Acclimatization: Animals are acclimatized to the experimental environment before the test.
-
Drug Administration: Animals are divided into groups and treated with the vehicle, a reference analgesic (e.g., aspirin), or the test compound (e.g., an Aconitum alkaloid) at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) administration.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 15-20 minutes).
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined by comparing the treated groups to the vehicle control group. The ED50 value can be calculated from the dose-response data.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic in vivo model to evaluate the anti-inflammatory effects of compounds.
Methodology:
-
Animals: Male or female rats are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions.
-
Drug Administration: Animals are divided into groups and pre-treated with the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compound at various doses.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group. The ED50 value can be determined from the dose-response data.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action on cardiac myocyte repolarization.
Caption: Workflow for the acetic acid-induced writhing test for analgesic activity.
Caption: Workflow for the carrageenan-induced paw edema model for anti-inflammatory activity.
Conclusion
This compound exhibits potent activity on the hERG potassium channel, with a significantly lower IC50 value compared to Guanfu base A, suggesting a higher potential for affecting cardiac repolarization. While data on the analgesic and anti-inflammatory effects of this compound are limited, other Aconitum alkaloids such as aconitine and hypaconitine have demonstrated potent activity in these areas, albeit with high acute toxicity.
The high toxicity of many Aconitum alkaloids, as indicated by their low LD50 values, remains a critical challenge for their therapeutic development. The lack of comprehensive in vivo efficacy and toxicity data for this compound makes a direct and complete comparison with other alkaloids difficult. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound to determine its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 3. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitum coreanum - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - 西安交通大学 [scholar.xjtu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Guanfu Base G: A Comparative Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Guanfu base G, a C20-diterpenoid alkaloid derived from the lateral roots of Aconitum coreanum. Due to a notable scarcity of direct experimental data on this compound, this report incorporates data from its close structural analog, Guanfu base A, to infer potential mechanisms and offer a basis for comparison with other relevant compounds.
Executive Summary
This compound and its analogs are emerging as compounds of interest, demonstrating potential anti-inflammatory and analgesic properties.[1] A key advantage of this series of compounds over traditional Aconitum alkaloids, such as Aconitine, is a potentially wider therapeutic window and lower toxicity.[1] While pharmacokinetic data for this compound in rats is available, detailed studies on its specific molecular targets and in vitro effects are limited.[2][3] In contrast, Guanfu base A has been more extensively studied, with known effects on ion channels and metabolic enzymes.[3][4][5] This guide synthesizes the available information to provide a foundational resource for future research.
Quantitative Data Comparison
Due to the limited public data on this compound's biological activity, a direct quantitative comparison with alternatives is challenging. The following tables summarize available pharmacokinetic data for this compound and pharmacodynamic data for the related Guanfu base A.
Table 1: Pharmacokinetic Parameters of this compound in Rats [2]
| Parameter | Value | Unit |
| Administration Route | Intravenous / Oral | - |
| Terminal Elimination Half-life (t½) | 3.72 | h |
| Total Plasma Clearance | 1.15 | L/h/kg |
| Time to Maximum Concentration (Tmax) | 0.5 | h |
| Absolute Bioavailability | 83.06 | % |
Table 2: Inhibitory Activity (IC50) of Guanfu Base A on Various Ion Channels [4]
| Target | IC50 | Unit |
| Late Sodium Current (INa.L) | 1.57 ± 0.14 | µmol/L |
| Transient Sodium Current (INa.T) | 21.17 ± 4.51 | µmol/L |
| hERG Current (IHERG) | 273 ± 34 | µmol/L |
Table 3: Inhibitory Activity (Ki) of Guanfu Base A on CYP2D6 Isoforms [5][6]
| Species/System | Inhibition Constant (Ki) | Inhibition Type |
| Human Liver Microsomes | 1.20 ± 0.33 µM | Noncompetitive |
| Human Recombinant (rCYP2D6) | 0.37 ± 0.16 µM | - |
| Monkey Microsomes | 0.38 ± 0.12 µM | Competitive |
| Dog Microsomes | 2.4 ± 1.3 µM | Competitive |
Experimental Protocols
The following are methodologies relevant to the data presented and foundational for future studies on this compound.
Pharmacokinetic Analysis of this compound in Rats [2]
-
Method: A liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the quantification of this compound in rat plasma.
-
Sample Preparation: A liquid-liquid extraction with ethyl acetate (B1210297) was employed.
-
Chromatography: Separation was performed on a Shimadzu C18 column (150 × 2.0 mm, 5 µm) with a gradient elution of 0.2% acetic acid-acetonitrile (30:70, v/v).
-
Detection: The method demonstrated a lower limit of detection of 1 ng/mL in 100 µL of plasma.
Whole-Cell Patch Clamp Technique for Ion Channel Analysis (as applied to Guanfu Base A) [4]
-
Objective: To measure the effects of the compound on various ion currents (e.g., INa.L, INa.T, IHERG) in isolated guinea pig ventricular myocytes.
-
Procedure:
-
Cells are isolated and prepared for electrophysiological recording.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Specific voltage protocols are applied to elicit and record the currents of interest.
-
The compound is perfused at various concentrations to determine its inhibitory effects.
-
In Vitro Anti-Inflammatory Assay (LPS-induced NO Production) [1]
-
Objective: To assess the inhibitory effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Cells are pre-treated with the test compound for 1 hour.
-
Cells are then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) (a stable NO metabolite) in the supernatant is measured using the Griess reagent.
-
The IC50 value is calculated based on the dose-dependent inhibition of nitrite production.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway for Guanfu base compounds and a general workflow for in vitro analysis.
Caption: Hypothetical anti-inflammatory signaling pathway for Guanfu base compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic study of this compound in rats by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanfu base A, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. [PDF] Guanfu Base A, an Antiarrhythmic Alkaloid of Aconitum coreanum, Is a CYP2D6 Inhibitor of Human, Monkey, and Dog Isoforms | Semantic Scholar [semanticscholar.org]
Independent Validation of Guanfu Base G Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the pharmacokinetic profile of Guanfu base G, a diterpenoid alkaloid, and compares its performance with the established Class Ia antiarrhythmic agent, quinidine (B1679956). The following sections present a comprehensive overview of their pharmacokinetic parameters, the experimental methodologies employed for their determination, and a visualization of their primary mechanism of action.
Pharmacokinetic Data Comparison
The pharmacokinetic parameters of this compound and quinidine in rats are summarized in the table below. This data allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Pharmacokinetic Parameter | This compound (in rats) | Quinidine (in rats) |
| Administration Route | Intravenous (IV) & Oral | Intravenous (IV) & Oral |
| Dose | Not specified in detail | Not specified in detail |
| Cmax (Maximum Concentration) | Not explicitly stated | Not explicitly stated |
| Tmax (Time to Maximum Concentration) | ~0.5 hours (Oral)[1] | ~1.08 hours (Oral Solution) |
| AUC (Area Under the Curve) | Not explicitly stated | Not explicitly stated |
| t1/2 (Half-life) | 3.72 hours (IV)[1] | Prolonged with thermal injury |
| Absolute Bioavailability | 83.06% (Oral)[1] | 44% to 89% (Oral Solution) |
| Clearance | 1.15 L/h/kg (IV)[1] | Decreased with thermal injury |
Experimental Protocols
The methodologies outlined below were utilized to obtain the pharmacokinetic data for this compound.
This compound Pharmacokinetic Study in Rats
A sensitive and simple liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was established for the quantification of this compound in rat plasma.[1]
-
Sample Preparation : Liquid-liquid extraction with ethyl acetate (B1210297) was used for sample preparation.[1]
-
Chromatographic Separation : A Shimadzu C18 column (150 × 2.0 mm, 5 µm) was used with a gradient elution of 0.2% acetic acid-acetonitrile (30:70, v/v).[1]
-
Detection : Mass spectrometry with electrospray ionization was employed for detection. The method had a lower limit of detection of 1 ng/mL.[1]
-
Linearity : The method demonstrated good linearity (r = 0.9996) over a concentration range of 5-2000 ng/mL.[1]
-
Precision : The intra- and interday assay precision ranged from 4.3% to 6.1% and 5.4% to 8.3%, respectively.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for pharmacokinetic analysis and the proposed signaling pathway for this compound's antiarrhythmic action.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Proposed signaling pathway for the antiarrhythmic effect of this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Guanfu Base G
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the necessary safety protocols and logistical plans for the proper disposal of Guanfu base G, ensuring laboratory safety and regulatory compliance.
This compound, a diterpenoid alkaloid derived from plants of the Aconitum species, is recognized for its significant biological activities, including anti-inflammatory and antiarrhythmic effects.[1] However, it is crucial to acknowledge that alkaloids from Aconitum are potent cardiotoxins and neurotoxins, exhibiting high toxicity.[1] Therefore, the implementation of stringent safety measures and proper disposal protocols is imperative when handling this compound to safeguard laboratory personnel and protect the environment.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound, which are critical for its safe handling and the planning of its appropriate disposal.[1]
| Property | Value |
| CAS Number | 78969-72-9 |
| Molecular Formula | C₂₆H₃₃NO₇ |
| Molecular Weight | 471.54 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocol: Proper Disposal of this compound
Given the high toxicity of this compound, a multi-step, safety-first approach to its disposal is mandatory. The following protocol provides a detailed methodology for its proper disposal. Note: Consultation with your institution's Environmental Health and Safety (EHS) office is a prerequisite to proceeding with any disposal.[1]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
PPE: Always wear a standard lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles. For enhanced protection, the use of a face shield is recommended.[1]
-
Engineering Controls: All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1]
Step 2: Waste Segregation and Container Management
-
Waste Container: Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvents in which the this compound may be dissolved.[1]
-
Labeling: The waste container must be prominently labeled as "Hazardous Waste: this compound (Highly Toxic Alkaloid)". The label should also include the full chemical name and any relevant hazard symbols (e.g., skull and crossbones).[1]
Step 3: Disposal of Different Forms of this compound Waste
-
Pure Compound: Unused or expired solid this compound should be disposed of in its original container. This container should then be placed inside the designated hazardous waste container. Do not attempt to neutralize the pure compound without specific, EHS-approved procedures.[1]
-
Solutions: Solutions containing this compound must be collected in the designated hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and vials that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
Non-disposable Glassware: Decontaminate non-disposable glassware by rinsing with a solvent that can solubilize the compound. This rinsate must be collected and treated as hazardous waste. Following decontamination, the glassware can be washed.[1]
-
Step 4: Storage and Final Disposal
-
Storage: The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area. It will remain here until collection by your institution's EHS personnel.[1]
-
Collection: Arrange for the collection of the hazardous waste by your EHS office for final disposal at a licensed hazardous waste facility. All disposal activities must be in strict accordance with local, state, and federal regulations.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Guanfu Base G
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Guanfu base G, a diterpenoid alkaloid with significant antiarrhythmic properties. Due to a scarcity of specific toxicological data for this compound, these recommendations are based on the known hazards of the Aconitum genus from which it is derived. Aconitum alkaloids are recognized as potent cardiotoxins and neurotoxins, necessitating stringent safety protocols.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
This compound is a white crystalline solid soluble in various organic solvents. While specific LD50 data is unavailable, its origin from Aconitum coreanum suggests high acute toxicity.[1][3] Exposure can potentially occur through inhalation of aerosolized particles, dermal contact, or accidental ingestion. The primary risks are severe cardiac and neurological events.[1] Therefore, a comprehensive risk mitigation strategy, centered on the correct use of PPE and adherence to standard operating procedures, is mandatory.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for all handling activities.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-grade nitrile gloves, double-gloved. ASTM D6978 compliant. | Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves every 30-60 minutes or immediately upon contamination. |
| Gown | Disposable, solid-front gown with back closure. Made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs. | Required for all procedures with a potential for splashes or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Required for all handling activities. A face shield worn over goggles is required when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form of this compound or when there is a potential for aerosol generation. |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of exposure.
Experimental Workflow for Handling this compound
Step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Gown: Don a disposable, low-permeability gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, don an N95 or higher-rated respirator. Ensure a proper fit test has been conducted.
-
Eye and Face Protection: Don safety glasses with side shields or chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
Doffing Sequence (to be performed in a designated doffing area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out during removal. Dispose of them in the designated hazardous waste container.
-
Gown: Remove the gown by rolling it away from the body to prevent contamination of street clothes. Dispose of it in the designated hazardous waste container.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Stream | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh paper, and other solid materials must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste. |
Waste Disposal Workflow
Procedure for the safe disposal of this compound contaminated waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, trained personnel wearing appropriate PPE should absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institutional emergency response team.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent alkaloid, this compound, and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
